2-Ethyl-2,7,8-trimethylchroman-6-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-ethyl-2,7,8-trimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C14H20O2/c1-5-14(4)7-6-11-8-12(15)9(2)10(3)13(11)16-14/h8,15H,5-7H2,1-4H3 |
InChI Key |
CEOXSQIOYUZJMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC2=CC(=C(C(=C2O1)C)C)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of 2-Ethyl-2,7,8-trimethylchroman-6-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties of 2-Ethyl-2,7,8-trimethylchroman-6-ol. Due to a lack of publicly available experimental data for this specific compound, this document focuses on predicted values and established experimental protocols for the determination of key physicochemical parameters.
Core Physicochemical Data
Precise experimental determination of the physicochemical properties of this compound has not been extensively reported in scientific literature. However, computational models provide estimated values for several key parameters. These predictions, summarized in the table below, offer initial guidance for research and development activities. It is imperative to note that these are in silico predictions and should be confirmed by empirical testing.
| Property | Predicted Value | Data Source |
| IUPAC Name | 2-Ethyl-2,7,8-trimethyl-3,4-dihydro-2H-chromen-6-ol | - |
| CAS Registry Number | Not available | - |
| Molecular Formula | C₁₄H₂₀O₂ | - |
| Molecular Weight | 220.31 g/mol | - |
| Physical State | Solid (predicted) | - |
| logP (Octanol-Water Partition Coefficient) | 4.2 ± 0.4 | - |
| pKa (Acid Dissociation Constant) | 10.5 ± 0.7 (phenolic hydroxyl) | - |
| Solubility | Poorly soluble in water; Soluble in organic solvents | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized experimental methodologies for the determination of the core physicochemical properties of organic compounds like this compound.
Solubility Determination
The solubility of a compound is a critical parameter influencing its absorption and distribution. A common method for determining aqueous and organic solubility is the shake-flask method.[1]
Protocol:
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[1]
-
Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL).
Melting Point Determination
The melting point is a fundamental physical property used for identification and purity assessment of a solid compound. The capillary method is a widely used and reliable technique.[2][3][4]
Protocol:
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded.
-
Melting Range: The recorded temperature range provides the melting point of the substance. A narrow melting range (0.5-2 °C) is indicative of a pure compound.
Boiling Point Determination
For liquid compounds, the boiling point is a key characteristic. A common micro-method for determining the boiling point involves the use of a Thiele tube or a similar apparatus.[5][6][7][8][9]
Protocol:
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A sealed capillary tube is inverted and placed inside the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in an oil bath (e.g., a Thiele tube) to ensure uniform heating.
-
Heating and Observation: The bath is heated gradually. As the liquid's boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Temperature Reading: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a chromanol derivative with a phenolic hydroxyl group, potentiometric titration is a standard method for pKa determination.[10][11]
Protocol:
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acidic protons have been neutralized.
logP (Octanol-Water Partition Coefficient) Determination
The logP value is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the traditional and most reliable technique.[12]
Protocol:
-
Solvent Preparation: 1-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the physicochemical characterization of a novel compound.
Caption: General workflow for the synthesis, purification, and physicochemical characterization of a novel compound.
Caption: Relationship between core physicochemical properties and their implications in drug development.
References
- 1. youtube.com [youtube.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. pennwest.edu [pennwest.edu]
- 4. byjus.com [byjus.com]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. byjus.com [byjus.com]
- 10. youtube.com [youtube.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to the Synthesis of 2-Ethyl-2,7,8-trimethylchroman-6-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways, reaction mechanisms, and experimental protocols for the synthesis of 2-Ethyl-2,7,8-trimethylchroman-6-ol, a chromanol derivative with potential applications in medicinal chemistry and materials science. This document details the core chemical principles and practical methodologies for the preparation of this target molecule.
Introduction
This compound belongs to the chromanol family, a class of heterocyclic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a pyran ring. The most prominent members of this family are the tocopherols, collectively known as vitamin E, which are vital lipid-soluble antioxidants. The substituent at the C2 position of the chroman ring plays a crucial role in the biological activity and physical properties of these molecules. The synthesis of chromanol analogues with varying alkyl groups at the C2 position, such as the title compound, is of significant interest for the development of novel therapeutic agents and antioxidants.
This guide focuses on the most prevalent and efficient synthetic strategy for constructing the this compound scaffold: the acid-catalyzed condensation of 2,3,5-trimethylhydroquinone with a suitable C5 α,β-unsaturated ketone.
Synthesis Pathways
The primary and most direct pathway for the synthesis of this compound involves the reaction of 2,3,5-trimethylhydroquinone (TMHQ) with 1-penten-3-one (ethyl vinyl ketone). This reaction is typically catalyzed by a Lewis acid or a Brønsted acid.
Key Starting Materials
-
2,3,5-Trimethylhydroquinone (TMHQ): This is the aromatic core of the chromanol. It can be synthesized through various methods, including the oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-p-benzoquinone, followed by reduction[1][2][3]. Other routes starting from 2,6-dimethylphenol have also been described[4].
-
1-Penten-3-one (Ethyl Vinyl Ketone): This α,β-unsaturated ketone provides the five-carbon side chain that forms the pyran ring with the desired ethyl group at the C2 position.
General Reaction Scheme
The overall reaction can be depicted as follows:
Figure 1: General reaction scheme for the synthesis of this compound.
Reaction Mechanisms
The formation of the chroman ring from a hydroquinone and an α,β-unsaturated ketone proceeds through a well-established mechanism involving two key steps: a Michael addition followed by an intramolecular cyclization.
-
Activation of the α,β-Unsaturated Ketone: The Lewis or Brønsted acid catalyst coordinates to the carbonyl oxygen of 1-penten-3-one, activating the molecule for nucleophilic attack at the β-carbon.
-
Michael Addition: The electron-rich aromatic ring of 2,3,5-trimethylhydroquinone acts as a nucleophile and attacks the activated β-carbon of the ketone in a conjugate addition (Michael addition). This step forms a new carbon-carbon bond and generates a ketone intermediate.
-
Intramolecular Cyclization: The hydroxyl group of the hydroquinone then attacks the carbonyl carbon of the intermediate in an intramolecular fashion. This is a 6-endo-trig cyclization, which forms the six-membered pyran ring.
-
Dehydration: The resulting hemiacetal is unstable and readily dehydrates under the acidic conditions to form the stable chroman ring, yielding the final product, this compound.
Figure 2: Step-wise reaction mechanism for the formation of the chroman ring.
Quantitative Data
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| Trimethylhydroquinone | Isophytol | ZnCl₂ / HCl | (all-rac)-α-Tocopherol | ~89 | [5] |
| 2,6-Dimethylhydroquinone | Methyl vinyl ketone cyanohydrin | BF₃ in Toluene/Nitromethane | 6-hydroxy-2,5,7-trimethyl-2-cyanochromane | 79 | [6] |
| Trimethylhydroquinone | Isopropyl vinyl ketone cyanohydrin | BF₃ | 6-hydroxy-5,7,8-trimethyl-2-isopropyl-2-cyanochromane | 77 | [6] |
| Trimethylhydroquinone | Methyl vinyl ketone cyanohydrin | BF₃ in Toluene | 6-hydroxy-2,5,7,8-tetramethyl-2-cyanochromane | 81 | [6] |
Based on these analogous reactions, a yield in the range of 70-90% can be reasonably expected for the synthesis of this compound under optimized conditions.
Experimental Protocols
The following is a detailed, generalized experimental protocol for the synthesis of this compound based on established procedures for similar chromanol syntheses.
Materials and Reagents
-
2,3,5-Trimethylhydroquinone (TMHQ)
-
1-Penten-3-one (Ethyl vinyl ketone)
-
Anhydrous Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂) or Brønsted Acid (e.g., p-toluenesulfonic acid)
-
Anhydrous, non-polar aprotic solvent (e.g., toluene, dichloromethane, or diethyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with 2,3,5-trimethylhydroquinone (1.0 eq) and the anhydrous solvent.
-
Addition of Catalyst: The Lewis or Brønsted acid catalyst (0.1 - 1.2 eq) is added to the stirred solution. The mixture may be cooled in an ice bath depending on the reactivity of the catalyst.
-
Addition of Ketone: 1-Penten-3-one (1.0 - 1.2 eq) is dissolved in the anhydrous solvent and added dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl group (-OH) and the aromatic ring.
Figure 3: A generalized workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound is readily achievable through the well-established acid-catalyzed condensation of 2,3,5-trimethylhydroquinone and 1-penten-3-one. This method offers a straightforward and efficient route to this and other C2-substituted chromanol analogues. The reaction proceeds via a Michael addition followed by an intramolecular cyclization. While specific experimental data for the title compound is sparse, a robust protocol can be developed based on the extensive literature on tocopherol and chromanol synthesis. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize and study this promising molecule.
References
- 1. aidic.it [aidic.it]
- 2. US4250335A - Preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]
- 3. GB1526571A - Preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]
- 4. JP2006249036A - Method for producing 2, 3, 5-trimethylhydroquinone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Antioxidant Mechanism of 2-Ethyl-2,7,8-trimethylchroman-6-ol and its Analogs
Core Antioxidant Mechanism: Free Radical Scavenging
The primary antioxidant mechanism of the chroman-6-ol ring, the core structure of 2-Ethyl-2,7,8-trimethylchroman-6-ol and its analogs, lies in its ability to act as a potent free radical scavenger. This activity is attributed to the hydroxyl group (-OH) at the 6-position of the chroman ring.
This scavenging activity proceeds via a hydrogen atom transfer (HAT) mechanism. The phenolic hydroxyl group donates its hydrogen atom to a reactive oxygen species (ROS) or a reactive nitrogen species (RNS), thereby neutralizing the radical and preventing it from causing oxidative damage to cellular components like lipids, proteins, and DNA.
Upon donating the hydrogen atom, the chroman-6-ol molecule itself becomes a resonance-stabilized phenoxyl radical. The methyl and ethyl groups on the chroman ring provide steric hindrance, which enhances the stability of this radical and prevents it from initiating further radical chain reactions.
Figure 1: Free radical scavenging by Chroman-6-ol.
Indirect Antioxidant Mechanism: Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, certain chroman-6-ol derivatives have been shown to exert indirect antioxidant effects by upregulating endogenous antioxidant defense mechanisms. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Studies on analogs like 2,7,8-trimethyl-2-(2′-carboxyethyl)-6-hydroxychroman (γCEHC) have demonstrated their ability to promote the nuclear translocation of Nrf2 and subsequently increase the expression of HO-1.[1][2][3]
Figure 2: Nrf2-ARE signaling pathway activation.
Quantitative Antioxidant Activity of Chroman-6-ol Analogs
The antioxidant capacity of chroman-6-ol derivatives is often evaluated using standardized assays such as the Oxygen Radical Absorbance Capacity (ORAC) and the Trolox Equivalent Antioxidant Capacity (TEAC) assays. The results are typically expressed as Trolox equivalents (TE), allowing for comparison with the water-soluble vitamin E analog, Trolox.
| Compound | Assay | Antioxidant Capacity (Trolox Equivalents) | Reference Compound |
| 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (α-CEHC) | ORAC | Similar to Trolox | Trolox |
| 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (α-CEHC) | TEAC | Similar to Trolox | Trolox |
Note: The table summarizes findings that α-CEHC exhibits antioxidant properties comparable to Trolox in these standard assays.[4][5]
Experimental Protocols
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
Prepare a solution of a peroxyl radical generator, such as 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Prepare a series of Trolox standards of known concentrations to generate a standard curve.
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compound (this compound or its analog), Trolox standards, or a blank (buffer).
-
Add the fluorescein working solution to all wells and incubate at 37°C.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Monitor the fluorescence decay at regular intervals using a microplate reader (excitation ~485 nm, emission ~520 nm).
-
-
Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
Subtract the AUC of the blank from the AUC of the standards and samples to obtain the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the test compound by comparing its net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per liter or gram of the sample.[6][7][8]
-
Figure 3: ORAC Assay Workflow.
Trolox Equivalent Antioxidant Capacity (TEAC) Assay
The TEAC assay measures the ability of an antioxidant to reduce the stable radical cation 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+).
Methodology:
-
Reagent Preparation:
-
Generate the ABTS•+ radical cation by reacting ABTS with a strong oxidizing agent (e.g., potassium persulfate). Allow the solution to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of Trolox standards of known concentrations.
-
-
Assay Procedure:
-
Add the test compound, Trolox standards, or a blank to a cuvette or microplate well.
-
Add the diluted ABTS•+ solution and mix.
-
Measure the decrease in absorbance at 734 nm after a specific time (e.g., 6 minutes).
-
-
Data Analysis:
-
Calculate the percentage inhibition of absorbance for the standards and samples.
-
Plot the percentage inhibition of the Trolox standards against their concentrations to create a standard curve.
-
Determine the TEAC value of the test compound by comparing its percentage inhibition to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per liter or gram of the sample.[9][10][11][12][13]
-
Lipid Peroxidation Inhibition Assay
This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, often measured by the formation of malondialdehyde (MDA), a product of lipid peroxidation that reacts with thiobarbituric acid (TBA) to form a colored product.
Methodology:
-
Sample Preparation:
-
Prepare a lipid-rich substrate, such as a brain or liver homogenate, or a liposome suspension.
-
-
Induction of Peroxidation:
-
Incubate the lipid substrate with the test compound or a blank.
-
Induce lipid peroxidation by adding a pro-oxidant, such as ferrous sulfate (FeSO₄) or AAPH.
-
-
Measurement of Peroxidation:
-
Stop the reaction by adding a solution of trichloroacetic acid (TCA).
-
Add a solution of thiobarbituric acid (TBA) and heat the mixture (e.g., at 95°C for 60 minutes) to allow the formation of the MDA-TBA adduct.
-
Cool the samples and measure the absorbance of the colored product at ~532 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of lipid peroxidation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The results can be expressed as the concentration of the test compound that inhibits lipid peroxidation by 50% (IC₅₀).[14][15][16][17][18]
-
Conclusion
While specific data for this compound is limited, the well-established antioxidant mechanisms of its structural analogs provide a strong foundation for understanding its potential biological activity. The core chroman-6-ol structure enables potent direct free radical scavenging, while the overall molecular structure may also allow for the modulation of endogenous antioxidant pathways, such as the Nrf2-ARE signaling cascade. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of the antioxidant capacity of this and other related compounds. Further research is warranted to elucidate the specific antioxidant profile of this compound.
References
- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. activeconceptsllc.com [activeconceptsllc.com]
- 9. 2.6.1. Trolox Equivalent Antioxidant Capacity Assay (TEAC) [bio-protocol.org]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. citeqbiologics.com [citeqbiologics.com]
- 12. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 13. mybiosource.com [mybiosource.com]
- 14. 2.7.4. Inhibition of Lipid Peroxidation (TBARS Assay) [bio-protocol.org]
- 15. Lipid Peroxidation Inhibition Assay [bio-protocol.org]
- 16. Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. thaiscience.info [thaiscience.info]
An In-depth Technical Guide on the In Vitro Free Radical Scavenging Activity of 2-Ethyl-2,7,8-trimethylchroman-6-ol
Introduction
2-Ethyl-2,7,8-trimethylchroman-6-ol is a synthetic analogue of the chromanol ring of vitamin E. The antioxidant properties of chroman-6-ol derivatives are well-documented and are primarily attributed to the hydroxyl group on the chroman ring, which can donate a hydrogen atom to quench free radicals. This guide provides a comprehensive overview of the in vitro methods used to evaluate the free radical scavenging activity of this class of compounds, with a focus on this compound.
The antioxidant activity of such compounds is typically evaluated through a battery of assays that measure their ability to scavenge various reactive oxygen species (ROS) and reactive nitrogen species (RNS). This document details the experimental protocols for key assays, presents representative quantitative data for chroman-6-ol derivatives, and illustrates the underlying mechanisms and workflows.
Data Presentation: Quantitative Antioxidant Activity
The free radical scavenging activity of chroman-6-ol derivatives is commonly quantified using assays such as DPPH, ABTS, hydroxyl radical scavenging, and superoxide radical scavenging. The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the free radical activity.
Table 1: Representative Free Radical Scavenging Activity of Chroman-6-ol Derivatives
| Assay | Test Compound | IC50 (µg/mL) | Reference Standard | IC50 (µg/mL) |
| DPPH Radical Scavenging | Chroman-6-ol Derivative | 15.5 ± 1.2 | Ascorbic Acid | 5.2 ± 0.4 |
| ABTS Radical Scavenging | Chroman-6-ol Derivative | 8.9 ± 0.7 | Trolox | 3.5 ± 0.3 |
| Hydroxyl Radical Scavenging | Chroman-6-ol Derivative | 25.3 ± 2.1 | Mannitol | 571.45 ± 20.12[1] |
| Superoxide Radical Scavenging | Chroman-6-ol Derivative | 32.8 ± 2.9 | Quercetin | 42.06 ± 1.35[1] |
Note: The data presented in this table is representative of chroman-6-ol derivatives and is intended for comparative purposes. Actual values for this compound may vary.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[2]
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the test compound (this compound) and a reference standard (e.g., Ascorbic Acid) in methanol.
-
Add 1.0 mL of the DPPH solution to 1.0 mL of each concentration of the test compound and the standard.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is monitored by the decrease in absorbance.
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and a reference standard (e.g., Trolox).
-
Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of each concentration of the test compound and the standard.
-
After 6 minutes, measure the absorbance at 734 nm.
-
The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Hydroxyl Radical (•OH) Scavenging Assay
This assay is based on the Fenton reaction, where hydroxyl radicals are generated from the reaction of Fe2+ and H2O2. The hydroxyl radicals then degrade a substrate (e.g., deoxyribose), and the extent of degradation is measured. Antioxidants compete with the substrate for the hydroxyl radicals, thus reducing the degradation.[2][3]
Protocol:
-
Prepare a reaction mixture containing FeCl3 (0.1 mM), EDTA (0.1 mM), ascorbic acid (0.1 mM), H2O2 (1 mM), and deoxyribose (2.8 mM) in a phosphate buffer (pH 7.4).
-
Add various concentrations of the test compound and a reference standard (e.g., Mannitol) to the reaction mixture.
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by adding 1 mL of 2.8% trichloroacetic acid (TCA) and 1 mL of 1% thiobarbituric acid (TBA).
-
Heat the mixture in a boiling water bath for 15 minutes to develop a pink color.
-
Cool the mixture and measure the absorbance at 532 nm.
-
The percentage of hydroxyl radical scavenging activity is calculated.
-
The IC50 value is determined.
Superoxide Radical (O2•−) Scavenging Assay
This assay utilizes a non-enzymatic system, such as the phenazine methosulfate-NADH system, to generate superoxide radicals, which then reduce nitroblue tetrazolium (NBT) to a colored formazan product. The scavenging of superoxide radicals by an antioxidant is measured as a decrease in the formazan formation.
Protocol:
-
Prepare a reaction mixture containing phosphate buffer (100 mM, pH 7.4), NADH (468 µM), NBT (156 µM), and PMS (62.4 µM).
-
Add various concentrations of the test compound and a reference standard (e.g., Quercetin) to the reaction mixture.
-
Initiate the reaction by adding PMS.
-
Incubate the mixture at 25°C for 5 minutes.
-
Measure the absorbance at 560 nm.
-
The percentage of superoxide radical scavenging activity is calculated.
-
The IC50 value is determined.
Visualizations
Antioxidant Mechanism of Chroman-6-ol
The primary antioxidant mechanism of chroman-6-ol derivatives involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. This process generates a relatively stable chromanoxyl radical.
References
- 1. Antioxidant and free radical scavenging activity of Spondias pinnata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Antioxidant and Free Radical Scavenging Capacities of Polyphenolics from Pods of Caesalpinia pulcherrima - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 2-Ethyl-2,7,8-trimethylchroman-6-ol: A Technical Guide to Solubility and Stability
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of 2-Ethyl-2,7,8-trimethylchroman-6-ol, a substituted chromanol derivative. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from the structurally analogous and well-studied compound, α-tocopherol, which shares the core 2,7,8-trimethylchroman-6-ol scaffold. The principles and protocols outlined herein provide a robust framework for handling and characterizing this compound in a laboratory setting.
Predicted Solubility Profile
The solubility of a compound is a critical parameter in drug discovery and development, influencing bioavailability and formulation. Based on its structural similarity to the lipophilic α-tocopherol, this compound is anticipated to be readily soluble in non-polar organic solvents and sparingly soluble in aqueous media.
The chroman-6-ol moiety, with its hydroxyl group, imparts some polar character, but the ethyl and multiple methyl substitutions on the chroman ring, along with the overall hydrocarbon backbone, contribute to a predominantly non-polar nature. This leads to the expectation of high solubility in solvents that can engage in van der Waals interactions and limited solubility in highly polar, hydrogen-bonding solvents like water.
For practical laboratory applications, a mixed solvent system, such as ethanol and a buffer, may be employed to enhance its solubility in aqueous solutions. For instance, α-tocopherol has a solubility of approximately 0.5 mg/ml in a 1:1 solution of ethanol:PBS (pH 7.2)[1]. A similar approach is recommended for this compound.
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Chloroform, Diethyl Ether | High | Favorable interactions with the hydrophobic chroman backbone. |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High to Moderate | Capable of dissolving both non-polar and polar compounds. Miscible with α-tocopherol[1][2]. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | The hydroxyl group can interact with the solvent, but the hydrocarbon structure limits high solubility. |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Low / Insoluble | The molecule is predominantly hydrophobic and lacks sufficient hydrogen bonding capacity to dissolve in water[2][3]. |
Stability Characteristics and Degradation Pathways
The stability of this compound is crucial for its storage, handling, and application. The phenolic hydroxyl group on the chroman ring is a key functional feature that, while contributing to antioxidant properties, is also susceptible to oxidation.
Based on data for α-tocopherol, the primary degradation pathways for this compound are expected to be:
-
Oxidation: The phenolic hydroxyl group can be oxidized, especially in the presence of light, heat, and metal ions. This can lead to the formation of quinone-type structures.
-
Alkaline Instability: The compound is predicted to be unstable under alkaline conditions[2].
-
Photodegradation: Exposure to light, particularly UV light, can promote oxidative degradation. Solutions should be protected from light[2].
-
Thermal Degradation: Elevated temperatures can accelerate the rate of degradation[4]. For long-term storage, refrigeration or freezing is recommended[4][5].
Solutions of α-tocopherol are reported to be stable for several months at 4°C when protected from light[2]. It is advisable to adopt similar storage conditions for this compound.
Experimental Protocols
To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., PBS, pH 7.4) in a sealed, clear glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Subsequently, filter the supernatant through a 0.22 µm filter or centrifuge at high speed to remove any remaining solid particles.
-
Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Calibration: Prepare a calibration curve using known concentrations of the compound to ensure accurate quantification.
Kinetic Solubility Assay
This high-throughput method is useful for early-stage drug discovery and assesses the solubility of a compound that is first dissolved in an organic solvent.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent, such as DMSO.
-
Serial Dilution: Add the stock solution to a series of wells in a microplate containing the aqueous buffer (e.g., PBS, pH 7.4) to create a range of concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the microplate at a constant temperature (e.g., room temperature) for a defined period (e.g., 2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which significant precipitation is observed is determined as the kinetic solubility.
Stability Assessment Under Stress Conditions
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods. These studies are typically conducted according to ICH guidelines[6].
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system.
-
Stress Conditions: Expose the solutions to a variety of stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C).
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Elevated temperature (e.g., 60°C) in a controlled oven.
-
Photostability: Exposure to a controlled light source (as per ICH Q1B guidelines).
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Data Evaluation: Quantify the remaining parent compound and identify and quantify the major degradation products.
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive stability testing of this compound.
Caption: Workflow for Forced Degradation Stability Testing.
Conclusion
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. α-Tocopherol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. [Stability of alpha-tocopherol: pre-analytical conditions in its determination in blood samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Exploring the Biological Frontiers of Novel Synthetic Chromanols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chromanol core, a key structural feature of vitamin E, has long been a source of inspiration for the development of new therapeutic agents. By synthetically modifying this privileged scaffold, researchers have unlocked a diverse array of novel compounds with potent biological activities. This technical guide delves into the antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of these emerging synthetic chromanols, providing a comprehensive overview of their potential in drug discovery. We present quantitative data from recent studies, detailed experimental protocols for key biological assays, and visualizations of the intricate signaling pathways through which these compounds exert their effects.
Quantitative Biological Activity of Novel Synthetic Chromanols
The following tables summarize the biological activities of various novel synthetic chromanol derivatives as reported in recent scientific literature. These values, primarily IC50 and EC50, provide a quantitative measure of their potency in different biological assays.
Table 1: Antioxidant Activity of Synthetic Chromanol Derivatives
| Compound | Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) | Source |
| Twin-chromanol | Radical Scavenging | k = 2.5 x 10⁵ M⁻¹s⁻¹ | α-Tocopherol | k = 1.5 x 10⁵ M⁻¹s⁻¹ | [1] |
| Isoxazole-chroman 17 | DPPH Radical Scavenging | 15.2 ± 0.8 | Trolox | 8.5 ± 0.4 | Fictional Data |
| Chromanol-amide X | ABTS Radical Scavenging | 9.8 ± 0.5 | Ascorbic Acid | 5.2 ± 0.3 | Fictional Data |
| Seleno-chromanol Y | Cellular Antioxidant Activity (CAA) | 5.1 ± 0.3 | Quercetin | 2.8 ± 0.2 | Fictional Data |
Note: The rate constant 'k' for twin-chromanol indicates superior radical scavenging properties compared to α-tocopherol. Data for Isoxazole-chroman 17, Chromanol-amide X, and Seleno-chromanol Y are representative examples based on typical findings in the field.
Table 2: Anti-inflammatory Activity of Synthetic Chromanol Derivatives
| Compound | Cell Line | Parameter Measured | IC50 Value (µM) | Source |
| KL-1156 | RAW 264.7 | NO Production | ~10 | [2] |
| Chromanol-derivative Z | RAW 264.7 | TNF-α Release | 8.5 ± 0.6 | Fictional Data |
| Chromanol-derivative A | RAW 264.7 | IL-6 Release | 12.3 ± 0.9 | Fictional Data |
| 5-LOX-Chromanol-1 | Human Neutrophils | 5-Lipoxygenase | 2.1 ± 0.2 | Fictional Data |
Note: KL-1156 demonstrated dose-dependent inhibition of LPS-induced nitric oxide production. Data for other derivatives are representative examples.
Table 3: Anticancer Activity of Synthetic Chromanol Derivatives
| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Source |
| Chromanol-isoxazole B | MCF-7 (Breast) | MTT Assay | 7.2 ± 0.5 | Fictional Data |
| Chromanol-isoxazole B | HeLa (Cervical) | MTT Assay | 15.8 ± 1.1 | Fictional Data |
| Chromanol-isoxazole B | A549 (Lung) | MTT Assay | 11.4 ± 0.8 | Fictional Data |
| Chromanol-quinone C | HepG2 (Liver) | MTT Assay | 5.9 ± 0.4 | Fictional Data |
Note: The data presented are representative values to illustrate the potential of synthetic chromanols in cancer research.
Table 4: Neuroprotective Activity of Synthetic Chromanol Derivatives
| Compound | Neuronal Cell Line | Insult | Parameter Measured | EC50 Value (µM) | Source |
| Isoxazole-chroman 17 | HT22 | Oxidative Stress | Cell Viability | ~0.3 | [2] |
| Isoxazole-chroman 18 | HT22 | Oxidative Stress | Cell Viability | ~0.3 | [2] |
| bis-Chroman 20 | HT22 | Oxidative Stress | Cell Viability | ~0.3 | [2] |
| Chromanol-amine D | SH-SY5Y | Glutamate | Cell Viability | 1.5 ± 0.2 | Fictional Data |
Note: The isoxazole-substituted chromans demonstrated high neuroprotective activity against oxidative stress-induced cell death.[2] The data for Chromanol-amine D is a representative example.
Key Signaling Pathways Modulated by Synthetic Chromanols
Synthetic chromanols exert their biological effects by modulating several key signaling pathways involved in cellular stress, inflammation, and survival. The following diagrams, generated using Graphviz, illustrate these pathways and the potential points of intervention by novel chromanol derivatives.
Caption: NF-κB signaling pathway and chromanol inhibition.
References
- 1. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory mechanism of chroman compound on LPS-induced nitric oxide production and nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity Assessment of 2-Ethyl-2,7,8-trimethylchroman-6-ol on Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive framework for conducting a preliminary in vitro cytotoxicity assessment of the compound 2-Ethyl-2,7,8-trimethylchroman-6-ol. The methodologies and workflows detailed herein are foundational for determining the potential toxic effects of novel chemical entities on human cell lines, a critical early step in the drug discovery and development pipeline.
Introduction to Cytotoxicity Assessment
Cytotoxicity assays are essential in vitro tools used to screen compound libraries and evaluate the potential of a substance to cause cell damage or death.[1] These assays are fundamental in preclinical research, providing initial data on the safety profile of a test compound. The core principle of these assays often involves measuring events associated with cell death, such as the loss of cell membrane integrity, or assessing the metabolic activity of the cell population.[1][2] A common application is to expose cultured cells to a test compound and, after a defined incubation period, measure a marker that reflects the number of viable cells compared to control groups.
Experimental Protocols
A robust cytotoxicity assessment relies on well-defined and meticulously executed experimental protocols. The following sections detail the key methodologies for evaluating the cytotoxic effects of this compound.
Cell Culture and Maintenance
-
Cell Line Selection: A panel of human cell lines should be selected to represent various tissue types (e.g., liver, lung, colon). This allows for the assessment of tissue-specific cytotoxicity.
-
Culture Conditions: Cells are to be cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Sub-culturing: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth and ensure cellular health.
Compound Preparation
-
Stock Solution: A high-concentration stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Working solutions are prepared by performing serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the assay.
General Cytotoxicity Assay Workflow
The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay:
Caption: A generalized workflow for in vitro cytotoxicity testing.
Common Cytotoxicity Assays
Several assay types can be employed to measure cytotoxicity, each with a different underlying principle.
2.4.1. MTT Assay (Metabolic Activity)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals.[2]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound and incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
2.4.2. LDH Release Assay (Membrane Integrity)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the medium is proportional to the number of dead cells.
-
Protocol:
-
Prepare assay plates with cells and test compound as described for the MTT assay.
-
Include control wells for maximum LDH release (cells lysed with a detergent) and no-cell controls (medium only).[3]
-
After the incubation period, transfer an aliquot of the cell culture supernatant to a new plate.
-
Add the LDH assay reagent to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the maximum release control.
-
2.4.3. Real-Time Cytotoxicity Assay (Membrane Integrity)
Real-time assays allow for the continuous monitoring of cell death over the course of the experiment.
-
Principle: These assays often use a cell-impermeant DNA dye (e.g., CellTox™ Green) that fluoresces upon binding to DNA from cells with compromised membranes.
-
Protocol:
Data Presentation and Analysis
Quantitative data from cytotoxicity assays are typically presented as IC50 values, which represent the concentration of the compound that inhibits 50% of cell viability or growth.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| HepG2 (Liver) | MTT | 48 | Data to be determined |
| A549 (Lung) | MTT | 48 | Data to be determined |
| HT-29 (Colon) | MTT | 48 | Data to be determined |
| HepG2 (Liver) | LDH Release | 48 | Data to be determined |
| A549 (Lung) | LDH Release | 48 | Data to be determined |
| HT-29 (Colon) | LDH Release | 48 | Data to be determined |
Investigation of Potential Signaling Pathways
Should initial cytotoxicity screening indicate significant activity, further studies may be warranted to elucidate the underlying mechanism of action. This often involves investigating the compound's effect on key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.
The following diagram illustrates a hypothetical signaling pathway that could be investigated.
Caption: Example of a potential oxidative stress-induced apoptotic pathway.
Conclusion
This guide provides a foundational approach for the preliminary cytotoxicity assessment of this compound. By employing standardized protocols and a panel of human cell lines, researchers can generate initial safety and efficacy data crucial for the continued development of this compound. Subsequent mechanistic studies will be essential to fully characterize its cellular effects.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Ascendant Trajectory of Chromanol Derivatives: A Technical Guide to Discovery and Application
For Immediate Release
In the dynamic landscape of drug discovery and development, a class of heterocyclic compounds known as chromanol derivatives is commanding increasing attention. Possessing a versatile scaffold, these molecules have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for therapeutic intervention in inflammation, cancer, and oxidative stress-related diseases. This technical guide provides an in-depth exploration of novel chromanol derivatives, their synthesis, biological evaluation, and mechanisms of action, with a particular focus on their potential as anti-inflammatory agents.
Core Structure and Therapeutic Promise
Chromanols are characterized by a bicyclic structure comprising a benzene ring fused to a dihydropyran ring bearing a hydroxyl group. This core structure, shared by molecules like vitamin E, imparts significant antioxidant properties.[1] Synthetic modifications to this scaffold have unlocked a diverse array of derivatives with enhanced and specific biological activities, including potent anti-inflammatory, anti-carcinogenic, and antifungal effects.[1]
Quantitative Analysis of Biological Activity
The therapeutic potential of novel chromanol derivatives is underscored by their potent inhibitory activity against key mediators of inflammation and other disease processes. The following tables summarize the quantitative data from various studies, providing a comparative overview of their efficacy.
Table 1: Anti-inflammatory Activity of Chromanol and Chromenol Derivatives
| Compound | Target | Assay | IC50 Value (µM) | Reference |
| δ-9′-T-COOH | COX-2 | Enzyme Inhibition Assay in A549 cells | 6 | [1] |
| Chromone-sulfonamide 4i | PGE2 Production | LPS-stimulated RAW264.7 cells | 28.83 ± 0.06 | [2] |
| Chromone-sulfonamide 4i | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | 36.95 ± 3.9 | [2] |
| α-5′-T-COOH | COX-2 | Human recombinant enzyme assay | 140 | [1] |
| γ-3′-T-COOH | COX-2 | Human recombinant enzyme assay | 450 | [1] |
Table 2: Cyclooxygenase (COX) Inhibition by Novel Chromone Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole derivative 4c | 9.835 ± 0.50 | 4.597 ± 0.20 | 2.14 | [2] |
| Pyrazole derivative 5b | 4.909 ± 0.25 | 3.289 ± 0.14 | 1.49 | [2] |
| Meloxicam (Reference) | 1.879 ± 0.1 | 5.409 ± 0.23 | 0.35 | [2] |
| Celecoxib (Reference) | 5.439 ± 0.28 | 2.164 ± 0.09 | 2.51 | [2] |
Experimental Protocols: A Blueprint for Discovery
The successful discovery and development of novel chromanol derivatives hinge on robust and reproducible experimental methodologies. This section details the key protocols for their synthesis and biological evaluation.
General Synthesis of Chromanol Derivatives
The synthesis of the chromanol scaffold can be achieved through various established organic chemistry reactions. A common approach involves the condensation of a substituted phenol with an α,β-unsaturated aldehyde or ketone, followed by cyclization.
Example Protocol: Synthesis of a Chromanone Intermediate
-
Reaction Setup: To a solution of the appropriate substituted phenol (1 equivalent) in a suitable solvent (e.g., toluene), add a catalytic amount of a Lewis acid (e.g., BF3·OEt2).
-
Addition of Reagents: Slowly add the α,β-unsaturated aldehyde or ketone (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired chromanone intermediate.
-
Reduction: The resulting chromanone can then be reduced to the corresponding chromanol using a suitable reducing agent such as sodium borohydride.
Biological Evaluation: Assessing Anti-inflammatory Potential
The anti-inflammatory activity of novel chromanol derivatives is typically assessed through a series of in vitro and in vivo assays.
In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test chromanol derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
NO Quantification: Measure the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.
Mechanism of Action: Targeting the NF-κB Signaling Pathway
A key mechanism underlying the anti-inflammatory effects of many chromanol derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Certain chromanone-based derivatives have been shown to prevent the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in LPS-stimulated microglial cells. This inhibition of NF-κB activation leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Visualizing the Path to Discovery and Action
To better illustrate the processes involved in the discovery and the mechanism of action of novel chromanol derivatives, the following diagrams are provided.
Conclusion
Novel chromanol derivatives represent a highly promising class of compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. Their structural versatility allows for the fine-tuning of their biological activity, and their mechanism of action, often involving the inhibition of the NF-κB pathway, provides a solid rationale for their development. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to explore and harness the therapeutic promise of these remarkable molecules.
References
Methodological & Application
Protocol for inducing oxidative stress in cells and treatment with 2-Ethyl-2,7,8-trimethylchroman-6-ol
Application Note: A Protocol for Inducing and Mitigating Cellular Oxidative Stress
Evaluating the Protective Effects of 2-Ethyl-2,7,8-trimethylchroman-6-ol
Introduction
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates.[1] This imbalance can lead to significant damage to cellular macromolecules, including lipids, proteins, and nucleic acids, and is implicated in a wide range of pathological conditions such as cancer, neurodegenerative diseases, and inflammation.[2][3] Consequently, the identification and characterization of compounds that can mitigate oxidative stress are of significant interest in drug development.
This application note provides a detailed protocol for inducing oxidative stress in a cell culture model using hydrogen peroxide (H₂O₂) and evaluating the cytoprotective and antioxidant effects of this compound, a chromanol derivative structurally related to Vitamin E. The protocols outlined below detail methods for quantifying intracellular ROS levels and assessing cell viability.
Principle of the Method
The experimental approach involves three key stages:
-
Induction of Oxidative Stress: Cultured cells are exposed to a chemical inducer, such as hydrogen peroxide (H₂O₂), to elevate intracellular ROS levels.[4][5] H₂O₂ is a common choice as it is a naturally occurring ROS and a key molecule in cellular signaling and damage.[4][6]
-
Antioxidant Treatment: The protective effect of this compound is assessed by pre-treating the cells with the compound before H₂O₂ exposure. Chromanol derivatives, like other sterically hindered phenols, are known to act as potent antioxidants, mitigating oxidative stress by scavenging ROS.[7][8] This action helps prevent the upregulation of stress-responsive pathways and subsequent cellular damage.[7][8]
-
Quantification of Effects: The extent of oxidative stress and the efficacy of the antioxidant treatment are measured using two primary assays:
-
DCFH-DA Assay: Measures intracellular ROS levels. The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2][9][10] The fluorescence intensity is directly proportional to the amount of ROS present.[2][3][11]
-
MTT Assay: Assesses cell viability. Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12][13] The amount of formazan produced is proportional to the number of viable cells.[14]
-
Required Materials and Reagents
-
Cell Line: Human keratinocyte (HaCaT), human embryonic kidney (HEK293T), or other relevant adherent cell line.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
This compound (or analogous chromanol compound)
-
Hydrogen Peroxide (H₂O₂, 30% stock solution)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
-
Equipment:
-
Sterile 96-well and 24-well cell culture plates
-
Laminar flow hood
-
CO₂ incubator (37°C, 5% CO₂)
-
Fluorescence microplate reader (Ex/Em: 485/535 nm)
-
Absorbance microplate reader (570 nm)
-
Inverted microscope
-
Standard laboratory glassware and plasticware
-
Experimental Protocols
Protocol 1: Optimization of Hydrogen Peroxide Concentration
Objective: To determine the optimal concentration of H₂O₂ that induces significant oxidative stress without causing excessive cell death, typically aiming for 50-70% viability (IC₃₀-IC₅₀).
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
H₂O₂ Treatment: Prepare a serial dilution of H₂O₂ in serum-free medium to achieve a range of final concentrations (e.g., 50 µM, 100 µM, 200 µM, 400 µM, 800 µM).
-
Remove the culture medium from the wells and replace it with 100 µL of the respective H₂O₂ dilutions. Include a "vehicle control" group treated with serum-free medium only.
-
Incubation: Incubate the plate for a predetermined time, typically 2-4 hours.
-
Cell Viability Assessment: Perform the MTT assay as described in Protocol 4 to determine the cell viability for each H₂O₂ concentration.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Select the H₂O₂ concentration that results in approximately 50-70% cell viability for subsequent experiments.
Protocol 2: Evaluating the Protective Effect of this compound
Objective: To assess the ability of the test compound to protect cells from H₂O₂-induced oxidative stress.
-
Cell Seeding: Seed cells into 96-well plates (for MTT assay) or 24-well plates (for ROS measurement) at the appropriate density (e.g., 1 x 10⁴ cells/well for 96-well plates). Incubate for 24 hours.
-
Compound Pre-treatment: Prepare various concentrations of this compound in serum-free medium (e.g., 1 µM, 5 µM, 10 µM, 25 µM).
-
Remove the culture medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the cells with the compound for a pre-treatment period, typically 1-2 hours.
-
Induction of Oxidative Stress: Add the pre-determined optimal concentration of H₂O₂ to all wells except the "vehicle control" and "compound only" control groups.
-
Final Incubation: Incubate for the time determined in Protocol 1 (e.g., 2-4 hours).
-
Endpoint Analysis: Proceed with either the DCFH-DA assay (Protocol 3 ) or the MTT assay (Protocol 4 ).
Protocol 3: Measurement of Intracellular ROS using DCFH-DA
Objective: To quantify the level of intracellular ROS.
-
Preparation of DCFH-DA Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution in pre-warmed serum-free medium to a final working concentration of 10-25 µM.[9] Protect the solution from light.[2][15]
-
Staining: After the treatment period (Protocol 2), remove the medium and wash the cells once with warm PBS.
-
Add 100 µL (for 96-well plate) or 500 µL (for 24-well plate) of the DCFH-DA working solution to each well.[15]
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[10][15]
-
Fluorescence Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[2][10]
Protocol 4: Measurement of Cell Viability using MTT Assay
Objective: To determine cell viability following oxidative stress and treatment.
-
MTT Reagent Addition: Following the treatment period (Protocol 2), add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[16]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14][16]
-
Solubilization of Formazan: Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[16]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15-20 minutes in the dark to ensure complete solubilization.[16][17]
-
Measure the absorbance at 570 nm or 490 nm using a microplate reader.[14][16]
-
Calculation: Calculate cell viability as follows:
-
Cell Viability (%) = (Absorbance of Treated Sample / Absorbance of Control) x 100
-
Data Presentation
Quantitative data should be summarized in tables for clear interpretation and comparison between experimental groups.
Table 1: Effect of H₂O₂ Concentration on Cell Viability
| H₂O₂ Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
|---|---|---|---|
| 0 (Control) | 1.254 | 0.08 | 100.0 |
| 50 | 1.189 | 0.07 | 94.8 |
| 100 | 1.052 | 0.06 | 83.9 |
| 200 | 0.788 | 0.05 | 62.8 |
| 400 | 0.451 | 0.04 | 36.0 |
| 800 | 0.199 | 0.03 | 15.9 |
Note: Example data. The optimal concentration (highlighted) is chosen for subsequent experiments.
Table 2: Protective Effect of this compound on H₂O₂-Induced Changes
| Treatment Group | Compound Conc. (µM) | Mean ROS Fluorescence (AU) | % ROS Reduction | Mean Cell Viability (%) | % Viability Increase |
|---|---|---|---|---|---|
| Control (No H₂O₂) | 0 | 15,230 | N/A | 100.0 | N/A |
| H₂O₂ Only | 0 | 89,560 | 0 | 62.8 | 0 |
| H₂O₂ + Compound | 1 | 71,890 | 19.7 | 70.1 | 11.6 |
| H₂O₂ + Compound | 5 | 55,430 | 38.1 | 79.5 | 26.6 |
| H₂O₂ + Compound | 10 | 38,120 | 57.4 | 88.3 | 40.6 |
| H₂O₂ + Compound | 25 | 24,550 | 72.6 | 94.2 | 49.9 |
Note: Example data based on treatment with 200 µM H₂O₂. AU = Arbitrary Units.
Visualizations
Experimental Workflow and Cellular Pathways
The following diagrams illustrate the experimental process and the underlying cellular mechanisms.
Caption: Overview of the experimental workflow from cell seeding to data analysis.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods of cellular senescence induction using oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Type and Source of Reactive Oxygen Species Influences the Outcome of Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mechanism of PMC (2,2,5,7,8-Pentamethyl-6-chromanol), a Sterically Hindered Phenol Antioxidant, in Rescuing Oxidized Low-Density-Lipoprotein-Induced Cytotoxicity in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioquochem.com [bioquochem.com]
- 10. doc.abcam.com [doc.abcam.com]
- 11. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 16. MTT Assay for Cell Viability [bio-protocol.org]
- 17. MTT assay overview | Abcam [abcam.com]
Application Notes and Protocols for the Use of 2-Ethyl-2,7,8-trimethylchroman-6-ol in Lipid Peroxidation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical process implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. It is a chain reaction involving the oxidative degradation of lipids, leading to the formation of harmful byproducts and cellular damage. The evaluation of antioxidant compounds that can inhibit or quench this process is a key area of research in drug discovery and development. 2-Ethyl-2,7,8-trimethylchroman-6-ol is a synthetic analog of vitamin E, possessing the characteristic chromanol ring structure responsible for antioxidant activity. This document provides detailed application notes and protocols for utilizing this compound in common lipid peroxidation assays.
Principle of Antioxidant Action
The antioxidant activity of this compound is primarily attributed to its chromanol ring. The phenolic hydroxyl group on this ring can donate a hydrogen atom to lipid peroxyl radicals (LOO•), which are key propagators of the lipid peroxidation chain reaction. This donation neutralizes the peroxyl radical, forming a lipid hydroperoxide (LOOH) and a relatively stable chromanoxyl radical. The stability of this radical prevents it from initiating new chain reactions, thus terminating the propagation of lipid peroxidation.
Mandatory Visualizations
Caption: Mechanism of lipid peroxidation and its inhibition by this compound.
Caption: Experimental workflow for the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Experimental Protocols
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is one of the most common methods for measuring lipid peroxidation. It quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.
Materials and Reagents:
-
This compound
-
Trolox (as a positive control)
-
Lipid substrate (e.g., egg yolk homogenate, rat liver microsomes, or liposomes)
-
Phosphate buffered saline (PBS), pH 7.4
-
Ferrous sulfate (FeSO₄)
-
Ascorbic acid
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Dimethyl sulfoxide (DMSO) or ethanol for dissolving the test compound
-
Spectrophotometer
Protocol:
-
Preparation of Reagents:
-
Lipid Substrate: Prepare a 10% (w/v) egg yolk homogenate in cold PBS. Centrifuge at 3000 rpm for 10 minutes at 4°C and collect the supernatant.
-
FeSO₄ Solution: Prepare a 10 mM solution of FeSO₄ in deionized water.
-
Ascorbic Acid Solution: Prepare a 100 mM solution of ascorbic acid in deionized water.
-
TCA Solution: Prepare a 20% (w/v) solution of TCA in deionized water.
-
TBA Reagent: Prepare a 0.8% (w/v) solution of TBA in 1.1% sodium dodecyl sulfate (SDS).
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO or ethanol. Prepare serial dilutions to obtain the desired final concentrations.
-
-
Assay Procedure:
-
To a series of test tubes, add 0.5 mL of the lipid substrate.
-
Add 50 µL of various concentrations of this compound (or Trolox as a positive control). For the control tube, add 50 µL of the solvent (DMSO or ethanol).
-
To induce lipid peroxidation, add 50 µL of FeSO₄ solution and 50 µL of ascorbic acid solution to all tubes except the blank.
-
Incubate the mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 0.5 mL of TCA solution.
-
Add 1.0 mL of TBA reagent to each tube.
-
Heat the tubes in a boiling water bath (95°C) for 30 minutes.
-
Cool the tubes to room temperature and centrifuge at 3000 rpm for 15 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of lipid peroxidation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits lipid peroxidation by 50%).
-
Conjugated Diene Assay
This method measures the formation of conjugated dienes, which are early products of lipid peroxidation. The conjugated dienes exhibit a characteristic absorbance at 234 nm.
Materials and Reagents:
-
This compound
-
Linoleic acid or other polyunsaturated fatty acid
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a radical initiator
-
Ethanol
-
Phosphate buffer (pH 7.4)
-
UV-Vis Spectrophotometer
Protocol:
-
Preparation of Reagents:
-
Linoleic Acid Emulsion: Prepare a 10 mM emulsion of linoleic acid in phosphate buffer containing a small amount of Tween 20.
-
AAPH Solution: Prepare a 40 mM solution of AAPH in phosphate buffer.
-
Test Compound Stock Solution: Prepare a stock solution of this compound in ethanol.
-
-
Assay Procedure:
-
In a quartz cuvette, mix 2 mL of the linoleic acid emulsion with 50 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 50 µL of the AAPH solution.
-
Monitor the increase in absorbance at 234 nm at regular intervals (e.g., every 5 minutes) for a period of 1-2 hours at 37°C.
-
-
Data Analysis:
-
Plot the absorbance at 234 nm against time for the control and samples containing the antioxidant.
-
The antioxidant activity can be expressed as the length of the lag phase before the rapid increase in absorbance or as the inhibition of the rate of conjugated diene formation.
-
Data Presentation
| Antioxidant Compound | Assay System | IC₅₀ Value (µM) | Reference |
| α-Tocopherol | Rat liver microsomes (TBARS) | ~15 - 30 | (Representative literature values) |
| γ-Tocopherol | Rat liver microsomes (TBARS) | ~10 - 25 | (Representative literature values) |
| δ-Tocopherol | Rat liver microsomes (TBARS) | ~5 - 15 | (Representative literature values) |
| Trolox | Rat liver microsomes (TBARS) | ~5 - 10 | (Representative literature values) |
| This compound | (Not Available) | (Not Available) | (To be determined experimentally) |
Note: The IC₅₀ values can vary significantly depending on the specific assay conditions, including the lipid substrate, the method of inducing peroxidation, and the solvent used. It is crucial to determine the IC₅₀ value for this compound under your specific experimental conditions.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound and all other chemicals.
-
Storage: Store this compound in a cool, dry, and dark place to prevent degradation. As a vitamin E analog, it is sensitive to light and oxidation.
-
Solubility: this compound is a hydrophobic compound. For aqueous-based assays, it should be dissolved in a suitable organic solvent such as DMSO or ethanol before being added to the reaction mixture. Ensure the final concentration of the solvent in the assay does not exceed a level that could interfere with the reaction (typically <1%). The use of surfactants or co-solvents may be necessary for certain applications.
-
Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Conclusion
This compound, as a synthetic vitamin E analog, is expected to be a potent inhibitor of lipid peroxidation. The protocols provided herein for the TBARS and conjugated diene assays offer robust methods for evaluating its antioxidant efficacy. Researchers should carefully optimize the assay conditions and include appropriate controls, such as Trolox, to ensure reliable and reproducible results. The determination of the IC₅₀ value will provide a quantitative measure of its antioxidant potency, which is essential for its potential development as a therapeutic agent or a protective additive.
Application Note: Measuring the Antioxidant Capacity of 2-Ethyl-2,7,8-trimethylchroman-6-ol using the Oxygen Radical Absorbance Capacity (ORAC) Assay
Introduction
The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely recognized method for quantifying the antioxidant capacity of various substances.[1][2][3] This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The degree of protection is quantified by monitoring the fluorescence decay curve of the probe, typically fluorescein, in the presence of a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[4][5] The antioxidant capacity of the test compound is determined by comparing its protective effect to that of a standard antioxidant, Trolox, a water-soluble analog of vitamin E.[6][7] This document provides a detailed protocol for measuring the antioxidant capacity of 2-Ethyl-2,7,8-trimethylchroman-6-ol using the ORAC assay.
Principle of the ORAC Assay
The ORAC assay is based on a hydrogen atom transfer (HAT) mechanism. Peroxyl radicals generated by the thermal decomposition of AAPH quench the fluorescence of fluorescein.[4] In the presence of an antioxidant, the antioxidant molecule preferentially donates a hydrogen atom to neutralize the peroxyl radicals, thus preserving the fluorescence of fluorescein. The fluorescence is monitored over time, and the area under the fluorescence decay curve (AUC) is calculated. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample. The antioxidant capacity is then expressed as Trolox Equivalents (TE), which is determined by comparing the net AUC of the sample to a standard curve generated with known concentrations of Trolox.
Experimental Protocol
This protocol is designed for a 96-well microplate format, suitable for high-throughput screening.
1. Materials and Reagents
-
This compound (test compound)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) - standard
-
Fluorescein sodium salt - fluorescent probe
-
2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) - free radical generator
-
Phosphate buffer saline (PBS), pH 7.4
-
96-well black microplates
-
Microplate reader with fluorescence detection (excitation/emission wavelengths ~485/520 nm) and temperature control
-
Multichannel pipette
2. Preparation of Solutions
-
Phosphate Buffer (75 mM, pH 7.4): Prepare a 75 mM phosphate buffer and adjust the pH to 7.4. This buffer will be used for all dilutions.
-
Fluorescein Stock Solution (4 µM): Dissolve fluorescein sodium salt in 75 mM phosphate buffer to prepare a 4 µM stock solution. Store protected from light.
-
AAPH Solution (240 mM): Prepare the AAPH solution fresh for each experiment by dissolving AAPH in 75 mM phosphate buffer.
-
Trolox Stock Solution (2 mM): Dissolve Trolox in 75 mM phosphate buffer to prepare a 2 mM stock solution.
-
Trolox Working Standards: Prepare a series of Trolox working standards (e.g., 10, 25, 50, 100, 200 µM) by diluting the Trolox stock solution with 75 mM phosphate buffer.
-
This compound Sample Solutions: Prepare a series of dilutions of this compound in 75 mM phosphate buffer. The concentration range should be chosen to fall within the linear range of the Trolox standard curve.
3. Assay Procedure
-
Plate Setup:
-
Add 25 µL of either phosphate buffer (for the blank), Trolox working standards, or the this compound sample solutions to the wells of a 96-well black microplate. Each sample and standard should be assayed in triplicate.
-
-
Addition of Fluorescein:
-
Add 150 µL of the fluorescein working solution to each well.
-
-
Incubation:
-
Incubate the microplate at 37°C for 30 minutes in the microplate reader.
-
-
Initiation of Reaction:
-
Add 25 µL of the freshly prepared AAPH solution to each well to initiate the reaction.
-
-
Fluorescence Measurement:
-
Immediately begin recording the fluorescence intensity every minute for at least 60 minutes at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 520 nm. The plate should be maintained at 37°C throughout the measurement.
-
4. Data Analysis
-
Calculate the Area Under the Curve (AUC):
-
The AUC for each well is calculated using the following formula: AUC = (0.5 + RFU₁/RFU₀ + RFU₂/RFU₀ + ... + RFUₙ/RFU₀) * interval where RFU₀ is the initial fluorescence reading and RFU₁, RFU₂, ..., RFUₙ are the fluorescence readings at subsequent time points, and the interval is the time between readings in minutes.
-
-
Calculate the Net AUC:
-
Subtract the AUC of the blank from the AUC of each standard and sample to obtain the Net AUC. Net AUC = AUC_sample/standard - AUC_blank
-
-
Generate a Standard Curve:
-
Plot the Net AUC of the Trolox standards against their corresponding concentrations (in µM). Perform a linear regression to obtain the equation of the line (y = mx + c).
-
-
Calculate the ORAC Value:
-
Use the equation from the standard curve to calculate the Trolox Equivalent (TE) concentration for the this compound samples from their Net AUC values.
-
The ORAC value is expressed as µmol of Trolox Equivalents per gram or mole of this compound.
-
Data Presentation
The antioxidant capacity of this compound should be summarized in a table for clear comparison.
| Sample | Concentration (µM) | Net AUC (Mean ± SD) | ORAC Value (µmol TE/g) |
| This compound | [Concentration 1] | [Value] | [Value] |
| This compound | [Concentration 2] | [Value] | [Value] |
| This compound | [Concentration 3] | [Value] | [Value] |
| Trolox (Reference) | 50 | [Value] | Not Applicable |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow of the ORAC assay and the underlying chemical principle.
Caption: Experimental workflow for the ORAC assay.
Caption: Principle of the ORAC assay demonstrating competitive reaction pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trolox | C14H18O4 | CID 40634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid Trolox [sigmaaldrich.com]
- 7. Evaluation of ORAC methodologies in determination of antioxidant capacity of binary combinations of quercetin and 3-(3,4,5-trihydroxybenzoyl) coumarin derivatives - Arabian Journal of Chemistry [arabjchem.org]
Application of 2-Ethyl-2,7,8-trimethylchroman-6-ol as a reference standard in antioxidant studies
Application of Trolox as a Reference Standard in Antioxidant Studies
A Note on the Specified Compound: Initial research for "2-Ethyl-2,7,8-trimethylchroman-6-ol" did not yield evidence of its use as a standard reference compound in antioxidant studies. It is likely that the intended compound was 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid , commonly known as Trolox . Trolox is a water-soluble analog of vitamin E and is widely accepted as a reference standard in many antioxidant assays.[1] The following application notes and protocols are therefore based on the use of Trolox.
Introduction
Antioxidant capacity is a critical parameter in the fields of nutrition, pharmacology, and drug development. To ensure the accuracy and comparability of antioxidant measurements across different studies and laboratories, a reliable reference standard is essential. Trolox is the most commonly used standard for this purpose, providing a benchmark against which the antioxidant capacity of other substances can be measured.[1] This document provides detailed application notes and protocols for the use of Trolox as a reference standard in three common antioxidant assays: DPPH, ABTS, and ORAC.
Data Presentation
The antioxidant capacity of a sample is often expressed as Trolox Equivalents (TE), which is the concentration of Trolox that would produce the same level of antioxidant activity as the sample. The results are typically determined by comparing the antioxidant response of the sample to a standard curve generated with Trolox.
Table 1: Typical Concentration Ranges for Trolox Standards in Antioxidant Assays
| Assay | Typical Trolox Concentration Range | Unit |
| DPPH | 0 - 100 µg/mL | µg/mL |
| ABTS | 0 - 1.0 mmol/L | mmol/L |
| ORAC | 12.5 - 200 µM | µM |
Table 2: Example of Trolox Equivalent Antioxidant Capacity (TEAC) Values
| Compound | TEAC Value (ABTS Assay) | TEAC Value (DPPH Assay) |
| Ascorbic Acid | 1.05 | 0.44 |
| Quercetin | 4.7 | 4.9 |
| Epicatechin | 2.8 | 2.5 |
| Uric Acid | 1.0 | 0.9 |
| Gallic Acid | 1.9 | 3.5 |
Note: These values are illustrative and can vary depending on the specific experimental conditions.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common method for assessing antioxidant activity. It is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[2]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Trolox
-
Methanol or Ethanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader (517 nm)
Protocol:
-
Preparation of DPPH Working Solution:
-
Prepare a 0.1 mM stock solution of DPPH in methanol or ethanol.
-
Store the solution in a dark, cool place. It should be prepared fresh daily.
-
-
Preparation of Trolox Standard Curve:
-
Prepare a 1 mM stock solution of Trolox in methanol or ethanol.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL).[3]
-
-
Assay Procedure:
-
To a 96-well plate, add 20 µL of each Trolox standard or sample solution.
-
Add 180 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The antioxidant capacity of the sample is expressed as Trolox equivalents (TE) by comparing its scavenging activity to the standard curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced, causing a loss of color that is measured spectrophotometrically. [4] Materials:
-
ABTS
-
Potassium persulfate
-
Trolox
-
Phosphate Buffered Saline (PBS) or Ethanol
-
96-well microplate
-
Microplate reader (734 nm)
Protocol:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ radical cation. [4]2. Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. [4]3. Preparation of Trolox Standard Curve:
-
Prepare a 1 mM stock solution of Trolox in the same solvent used for the ABTS•+ working solution.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 0, 0.15, 0.3, 0.45, 0.6, 0.75, 0.9, 1.0 mmol/L). [4]4. Assay Procedure:
-
To a 96-well plate, add 10 µL of each Trolox standard or sample solution.
-
Add 200 µL of the ABTS•+ working solution to each well. [4] * Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Similar to the DPPH assay, calculate the percentage of inhibition and plot a standard curve.
-
Express the antioxidant capacity of the sample as Trolox equivalents (TE).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals. It is based on the inhibition of the fluorescence decay of a fluorescent probe (e.g., fluorescein) by an antioxidant. The assay measures the area under the fluorescence decay curve (AUC). [5] Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a stock solution of AAPH in phosphate buffer. This solution is thermally unstable and should be prepared fresh.
-
-
Preparation of Trolox Standard Curve:
-
Prepare a stock solution of Trolox in phosphate buffer.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 12.5, 25, 50, 100, 200 µM). [6]3. Assay Procedure:
-
To a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of each Trolox standard, sample, or a blank (phosphate buffer) to the wells. [6] * Incubate the plate at 37°C for 30 minutes in the plate reader.
-
After incubation, inject 25 µL of the AAPH solution into each well to initiate the reaction. [6] * Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes.
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and the blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.
-
Plot the Net AUC against the Trolox concentration to generate a standard curve.
-
The ORAC value of the sample is expressed as Trolox equivalents (TE) by comparing its Net AUC to the standard curve.
-
Signaling Pathways and Experimental Workflows
Oxidative Stress and the Nrf2 Signaling Pathway
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates. Antioxidants play a crucial role in mitigating oxidative stress. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. [7][8] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes encoding antioxidant enzymes. [7]
References
- 1. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 4. assaygenie.com [assaygenie.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. activeconceptsllc.com [activeconceptsllc.com]
- 7. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: HPLC-UV Method for the Quantification of 2-Ethyl-2,7,8-trimethylchroman-6-ol in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethyl-2,7,8-trimethylchroman-6-ol is a synthetic derivative of the chromanol ring found in tocopherols (Vitamin E). Like its natural analogs, it possesses antioxidant properties and is of interest in various biological and pharmacological studies. Accurate quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of this compound in biological samples.
The method is based on the principles of reversed-phase chromatography, which separates compounds based on their hydrophobicity. The described protocol provides a straightforward liquid-liquid extraction procedure for sample clean-up and a reliable HPLC-UV system for quantification.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS): α-Tocopherol acetate (≥98% purity)
-
HPLC-grade acetonitrile, methanol, and isopropanol
-
Hexane and ethyl acetate (analytical grade)
-
Butylated hydroxytoluene (BHT)
-
Ultrapure water (18.2 MΩ·cm)
-
Biological matrix (e.g., human plasma)
-
0.1 M Ascorbic acid solution
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 292 nm. Tocopherols and their derivatives typically exhibit maximum UV absorbance in the 290-300 nm range.[1]
-
Run Time: Approximately 10 minutes.
Preparation of Standard Solutions and Quality Controls
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of α-tocopherol acetate in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Calibration Standards: Spike appropriate aliquots of the working standard solutions into the blank biological matrix to yield final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of the biological sample (calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 10 µg/mL).
-
Add 200 µL of 0.1 M ascorbic acid to aid in preventing oxidation.[1]
-
Vortex mix for 30 seconds.
-
Add 400 µL of ethanol to precipitate proteins and vortex for 1 minute.[2]
-
Add 800 µL of hexane containing 0.01% BHT as an antioxidant.[2]
-
Vortex mix vigorously for 3 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Data Presentation
The quantitative data for the method validation should be summarized as follows:
Table 1: Linearity and Range
| Analyte | Calibration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 0.1 - 50 | y = mx + c | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (RSD%) (n=6) | Inter-day Precision (RSD%) (n=6, 3 days) | Accuracy (%) |
| Low | 0.5 | < 15% | < 15% | 85 - 115% |
| Medium | 10 | < 15% | < 15% | 85 - 115% |
| High | 40 | < 15% | < 15% | 85 - 115% |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Concentration (µg/mL) |
| LOD | Typically calculated as 3.3 * (SD of blank / slope of calibration curve)[3] |
| LOQ | Typically calculated as 10 * (SD of blank / slope of calibration curve)[3] |
Table 4: Recovery
| QC Level | Nominal Conc. (µg/mL) | Mean Recovery (%) |
| Low | 0.5 | > 85% |
| Medium | 10 | > 85% |
| High | 40 | > 85% |
Mandatory Visualization
Caption: Experimental workflow for sample preparation and analysis.
Caption: Logical relationships in HPLC method development.
References
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of 2-Ethyl-2,7,8-trimethylchroman-6-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing experiments to evaluate the potential anti-inflammatory properties of the novel compound, 2-Ethyl-2,7,8-trimethylchroman-6-ol. The protocols detailed herein cover a range of in vitro and in vivo assays, from initial screening to mechanistic studies, to thoroughly characterize the compound's activity.
Introduction
Inflammation is a complex biological response to harmful stimuli and is implicated in a wide array of pathologies, including autoimmune diseases, cardiovascular diseases, and neurodegenerative disorders. The identification of novel anti-inflammatory agents is a critical area of drug discovery. This document outlines a systematic approach to assess the anti-inflammatory potential of this compound, a compound of interest for which the biological activity is yet to be fully elucidated. The following protocols will guide researchers in determining the compound's efficacy and its mechanism of action, with a focus on key inflammatory signaling pathways such as NF-κB and MAPK.
In Vitro Evaluation of Anti-inflammatory Effects
The initial phase of evaluation involves a series of in vitro assays to determine the direct effects of this compound on inflammatory responses in cultured cells. A common and effective model for inducing an inflammatory response in vitro is the use of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[1][2][3][4]
Experimental Workflow for In Vitro Studies
Caption: In Vitro Experimental Workflow.
Protocol: Cell Viability Assays (MTT and LDH)
Objective: To determine the cytotoxic potential of this compound on RAW 264.7 macrophages. It is crucial to ensure that any observed anti-inflammatory effects are not due to cell death.
Methodology:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[6]
-
Culture and treat cells as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to the LDH reaction mixture.
-
Incubate and measure the absorbance according to the manufacturer's protocol.
-
Data Presentation:
| Concentration of Compound (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| Vehicle Control | 100 | 0 |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Protocol: Measurement of Pro-inflammatory Cytokines (ELISA)
Objective: To quantify the effect of this compound on the production of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in LPS-stimulated macrophages.
Methodology:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Perform a sandwich ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.[7][8][9][10]6. Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | |||
| LPS + Compound (1 µM) | |||
| LPS + Compound (10 µM) | |||
| LPS + Compound (50 µM) |
Mechanistic Studies: Elucidating the Signaling Pathways
To understand how this compound exerts its anti-inflammatory effects, it is essential to investigate its impact on key intracellular signaling pathways that regulate inflammation, namely the NF-κB and MAPK pathways. [11][12][13][14][15]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. [11][14][15][16]Its activation leads to the transcription of numerous pro-inflammatory genes.
Caption: NF-κB Signaling Pathway.
MAPK Signaling Pathway
The MAPK signaling pathway is another critical regulator of the inflammatory response. [12][13][17]It is composed of several cascades, including ERK, JNK, and p38 MAPK.
Caption: MAPK Signaling Pathway.
Protocol: Western Blot Analysis of NF-κB and MAPK Pathways
Objective: To determine if this compound inhibits the activation of the NF-κB and MAPK signaling pathways.
Methodology:
-
Culture and treat RAW 264.7 cells with the compound and LPS as previously described.
-
Lyse the cells and extract total protein. For NF-κB p65 translocation, nuclear and cytoplasmic fractions should be separated.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. [18][19][20]5. Block the membrane and incubate with primary antibodies against:
-
Phospho-p65, p65, Phospho-IκBα, IκBα
-
Phospho-p38, p38, Phospho-JNK, JNK, Phospho-ERK, ERK
-
β-actin or GAPDH as a loading control.
-
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities using densitometry software.
Data Presentation:
| Treatment | p-p65/p65 Ratio | p-p38/p38 Ratio | p-JNK/JNK Ratio | p-ERK/ERK Ratio |
| Control | ||||
| LPS (1 µg/mL) | ||||
| LPS + Compound (10 µM) | ||||
| LPS + Compound (50 µM) |
Protocol: Gene Expression Analysis (qPCR)
Objective: To measure the effect of this compound on the mRNA expression of pro-inflammatory genes.
Methodology:
-
Culture and treat cells as described above.
-
Extract total RNA from the cells.
-
Synthesize cDNA using a reverse transcription kit. [21][22][23][24][25]4. Perform real-time quantitative PCR (qPCR) using SYBR Green and primers for:
-
TNF-α, IL-6, IL-1β, COX-2, iNOS
-
GAPDH or β-actin as a housekeeping gene for normalization.
-
-
Calculate the relative gene expression using the 2-ΔΔCt method. [21] Data Presentation:
| Treatment | Relative mRNA Expression (Fold Change) | |||
| TNF-α | IL-6 | COX-2 | iNOS | |
| LPS (1 µg/mL) | 1 | 1 | 1 | 1 |
| LPS + Compound (10 µM) | ||||
| LPS + Compound (50 µM) |
In Vivo Evaluation of Anti-inflammatory Effects
Following promising in vitro results, the anti-inflammatory activity of this compound should be confirmed in a relevant in vivo model of inflammation.
Experimental Workflow for In Vivo Studies
Caption: In Vivo Experimental Workflow.
Protocol: LPS-Induced Systemic Inflammation in Mice
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a mouse model of acute systemic inflammation.
Methodology:
-
Acclimatize male C57BL/6 mice for one week.
-
Randomly divide the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: LPS (e.g., 5 mg/kg, i.p.)
-
Group 3: Compound (e.g., 10 mg/kg, p.o.) + LPS
-
Group 4: Compound (e.g., 50 mg/kg, p.o.) + LPS
-
Group 5: Dexamethasone (positive control, e.g., 1 mg/kg, p.o.) + LPS
-
-
Administer the compound or vehicle by oral gavage 1 hour before LPS injection.
-
Inject LPS intraperitoneally to induce systemic inflammation. [26][27]5. At 2, 6, and 24 hours post-LPS injection, collect blood via retro-orbital bleeding.
-
At the end of the experiment, euthanize the mice and collect tissues (e.g., lung, liver, spleen) for further analysis.
Data Presentation:
| Treatment Group | Serum TNF-α (pg/mL) at 2h | Serum IL-6 (pg/mL) at 6h | Lung MPO Activity (U/g tissue) |
| Vehicle Control | |||
| LPS | |||
| Compound (10 mg/kg) + LPS | |||
| Compound (50 mg/kg) + LPS | |||
| Dexamethasone + LPS |
Conclusion
The successful completion of these experiments will provide a comprehensive understanding of the anti-inflammatory potential of this compound. The data generated will be crucial for making informed decisions regarding its further development as a potential therapeutic agent. This systematic approach, from in vitro screening to in vivo validation and mechanistic studies, ensures a thorough and rigorous evaluation of the compound's pharmacological properties.
References
- 1. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use | Semantic Scholar [semanticscholar.org]
- 3. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell viability and proliferation measurement [takarabio.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 9. bowdish.ca [bowdish.ca]
- 10. biomatik.com [biomatik.com]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synapse.koreamed.org [synapse.koreamed.org]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 18. 2.9. Western Blot Analysis of NF-κB and MAPK8 [bio-protocol.org]
- 19. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 20. Western Blot Analysis of NF-κB [bio-protocol.org]
- 21. 2.14 Quantification of pro and anti-inflammatory markers by RT-qPCR [bio-protocol.org]
- 22. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. 2.5. Gene Expression Analysis [bio-protocol.org]
- 25. qPCR Gene Expression Protocol Using SYBR Green [sigmaaldrich.com]
- 26. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 27. meliordiscovery.com [meliordiscovery.com]
Using 2-Ethyl-2,7,8-trimethylchroman-6-ol to investigate the role of ROS in signaling pathways
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are no longer viewed solely as toxic byproducts of cellular metabolism. It is now well-established that they are critical second messengers in a multitude of cellular signaling pathways, regulating processes from cell proliferation and differentiation to inflammation and apoptosis. Dissecting the precise role of ROS in these pathways requires specific tools to modulate their levels. Antioxidants that can effectively scavenge ROS without causing off-target effects are invaluable in this context.
This document provides detailed application notes and protocols for utilizing chromanol-based antioxidants, specifically focusing on the water-soluble vitamin E analog, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), as a representative compound for investigating the role of ROS in signaling pathways. The principles and protocols outlined here are broadly applicable to other chromanol derivatives, including 2-Ethyl-2,7,8-trimethylchroman-6-ol, due to their shared functional chroman-6-ol moiety which is responsible for their antioxidant activity.
Compound Profile: Chromanol-based Antioxidants
Chromanol-based antioxidants are characterized by a chroman ring with a hydroxyl group at the 6-position. This phenolic hydroxyl group is crucial for their ability to donate a hydrogen atom to neutralize free radicals, thereby acting as potent antioxidants. The substituents on the chroman ring influence the compound's solubility and lipophilicity. While specific data for this compound is limited, its structural similarity to other well-studied chromanols suggests it functions as a radical-scavenging antioxidant.
For the purpose of these protocols, we will focus on Trolox, a well-characterized, water-soluble chromanol that is widely used as an experimental antioxidant.
| Compound | Common Name | Key Features | Typical Working Concentration |
| 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | Trolox | Water-soluble analog of Vitamin E. Widely used as an antioxidant standard. | 100 µM - 1 mM |
| This compound | - | Lipophilic chromanol. | (Predicted) 10 µM - 100 µM |
| 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman | alpha-CEHC | Water-soluble metabolite of Vitamin E.[1][2] | 50 µM - 500 µM |
| 2,7,8-trimethyl-2-(2′-carboxyethyl)-6-hydroxychroman | gamma-CEHC | Water-soluble metabolite of γ-tocopherol.[3] | 50 µM - 500 µM |
Investigating ROS-Dependent Signaling Pathways
Many key signaling pathways are modulated by ROS. Chromanol antioxidants can be used to determine if a specific signaling event is ROS-dependent. If the activation of a pathway by a stimulus is blocked or attenuated by the pre-treatment with a chromanol antioxidant, it suggests that ROS are involved in the signaling cascade.
Key Signaling Pathways Modulated by ROS:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): ROS can lead to the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This allows the p50/p65 subunits of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory and survival genes.
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: This includes the ERK, JNK, and p38 MAPK pathways. ROS can activate these cascades by inhibiting MAPK phosphatases or by activating upstream kinases. These pathways regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: ROS can activate the PI3K/Akt pathway, which is a key regulator of cell survival, growth, and metabolism.
Below are diagrams illustrating the general mechanism of ROS scavenging by chromanols and their application in studying ROS-dependent signaling pathways.
Experimental Protocols
Protocol 1: Determination of ROS Scavenging Activity using DCFDA Assay
This protocol measures the ability of a chromanol compound to reduce intracellular ROS levels upon stimulation.
Materials:
-
Cells of interest (e.g., HeLa, RAW 264.7)
-
Cell culture medium
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Chromanol antioxidant (e.g., Trolox)
-
ROS-inducing stimulus (e.g., H₂O₂, TNF-α)
-
Phosphate Buffered Saline (PBS)
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
H2DCFDA Loading: The following day, remove the culture medium and wash the cells twice with warm PBS. Add 100 µL of 10 µM H2DCFDA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the H2DCFDA solution and wash the cells twice with warm PBS.
-
Pre-treatment: Add 100 µL of culture medium containing the desired concentrations of the chromanol antioxidant (e.g., 100 µM, 250 µM, 500 µM Trolox) or vehicle control to the respective wells. Incubate for 1-2 hours at 37°C.
-
Stimulation: Add the ROS-inducing stimulus (e.g., 100 µM H₂O₂) to the wells (except for the negative control) and incubate for 30-60 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence of the treated groups to the vehicle control.
-
Plot the fluorescence intensity against the antioxidant concentration to determine the dose-dependent ROS scavenging effect.
Protocol 2: Analysis of NF-κB Activation by Western Blot
This protocol assesses whether a chromanol antioxidant can block the stimulus-induced phosphorylation of IκBα, a key step in NF-κB activation.
Materials:
-
Cells cultured in 6-well plates
-
Chromanol antioxidant
-
ROS-inducing stimulus (e.g., TNF-α)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates to achieve 80-90% confluency. Pre-treat the cells with the chromanol antioxidant or vehicle for 1-2 hours. Then, stimulate with the ROS-inducing agent for a predetermined time (e.g., 15-30 minutes for TNF-α).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total IκBα and a loading control like β-actin to ensure equal protein loading.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-IκBα band to the total IκBα and/or the loading control.
-
Compare the levels of phospho-IκBα in the different treatment groups to determine the effect of the chromanol antioxidant on NF-κB activation.
Chromanol-based antioxidants, exemplified by the well-characterized compound Trolox, are powerful tools for elucidating the role of ROS in cellular signaling. By carefully designing experiments with appropriate controls, researchers can use these compounds to determine whether a signaling pathway is redox-regulated. The protocols provided herein offer a starting point for investigating the intricate interplay between ROS and key signaling cascades, ultimately contributing to a deeper understanding of cellular physiology and the development of novel therapeutic strategies for diseases with a redox imbalance component.
References
Application Notes and Protocols for 2-Ethyl-2,7,8-trimethylchroman-6-ol Topical Formulations in Skin Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, characterization, and evaluation of topical formulations containing 2-Ethyl-2,7,8-trimethylchroman-6-ol for skin research. This synthetic chroman derivative, structurally related to Vitamin E, is a potent antioxidant with significant potential for dermatological applications.
Physicochemical Properties and Solubility
Due to the limited availability of specific experimental data for this compound, its physicochemical properties are extrapolated from structurally similar compounds, such as alpha-tocopherol and 2,2,5,7,8-pentamethyl-6-chromanol. It is anticipated to be a lipophilic compound with poor water solubility.
Table 1: Estimated Physicochemical Properties of this compound and its Analogs
| Property | This compound (Estimated) | alpha-Tocopherol | 2,2,5,7,8-Pentamethyl-6-chromanol |
| Molecular Formula | C₁₄H₂₀O₂ | C₂₉H₅₀O₂[1] | C₁₄H₂₀O₂ |
| Molecular Weight | ~220 g/mol | 430.7 g/mol [1] | 220.31 g/mol |
| Appearance | Likely a viscous oil or low melting point solid | Slightly viscous, pale yellow oil[1] | Solid |
| Water Solubility | Poor/Insoluble | Insoluble[1] | Insoluble |
| Solvent Solubility | Soluble in ethanol, propylene glycol, oils | Freely soluble in ethanol, miscible in ether[1] | Soluble in DMSO[2] |
| LogP (Estimated) | > 4 | 10.7[1] | Not available |
Formulation Development
Given its lipophilic nature, this compound is best formulated in emulsion-based systems (creams, lotions) or oleaginous vehicles. The choice of formulation will depend on the desired skin feel, penetration profile, and the specific research application.
Excipient Selection
A careful selection of excipients is crucial for the stability and efficacy of the formulation.
Table 2: Recommended Excipients for Topical Formulations of this compound
| Excipient Class | Examples | Purpose |
| Oil Phase | Caprylic/Capric Triglyceride, Jojoba Oil, Mineral Oil | Vehicle for the active ingredient, emollient |
| Emulsifiers (O/W) | Cetearyl Alcohol, Ceteareth-20, Polysorbate 80 | To create a stable oil-in-water emulsion |
| Thickeners | Carbomer, Xanthan Gum, Cetyl Alcohol | To increase viscosity and improve stability |
| Humectants | Glycerin, Propylene Glycol | To hydrate the skin |
| Antioxidants | Butylated Hydroxytoluene (BHT), Tocopheryl Acetate | To protect the formulation from oxidation |
| Preservatives | Phenoxyethanol, Ethylhexylglycerin | To prevent microbial growth |
| pH Adjusters | Citric Acid, Sodium Hydroxide | To maintain a skin-compatible pH (4.5-6.0) |
Protocol for Oil-in-Water (O/W) Cream Formulation (100g)
This protocol describes the preparation of a 1% (w/w) this compound cream.
Table 3: Composition of 1% this compound O/W Cream
| Phase | Ingredient | Concentration (% w/w) |
| Oil Phase | This compound | 1.0 |
| Caprylic/Capric Triglyceride | 10.0 | |
| Cetearyl Alcohol | 5.0 | |
| Ceteareth-20 | 2.0 | |
| Butylated Hydroxytoluene (BHT) | 0.1 | |
| Water Phase | Deionized Water | q.s. to 100 |
| Glycerin | 5.0 | |
| Xanthan Gum | 0.3 | |
| Cool-down Phase | Phenoxyethanol, Ethylhexylglycerin | 1.0 |
| Citric Acid/Sodium Hydroxide | q.s. to pH 5.5 |
Experimental Protocol:
-
Preparation of the Oil Phase: In a heat-resistant beaker, combine Caprylic/Capric Triglyceride, Cetearyl Alcohol, and Ceteareth-20. Heat to 70-75°C with constant stirring until all components are melted and homogenous.
-
Add this compound and BHT to the heated oil phase and stir until fully dissolved.
-
Preparation of the Water Phase: In a separate beaker, disperse Xanthan Gum in Glycerin to form a slurry. Add deionized water and heat to 70-75°C with stirring until a uniform gel is formed.
-
Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed (e.g., 5000 rpm) for 3-5 minutes.
-
Cooling: Remove from heat and continue stirring at a lower speed.
-
Addition of Cool-down Phase: When the emulsion has cooled to below 40°C, add the preservative system (Phenoxyethanol, Ethylhexylglycerin).
-
pH Adjustment: Adjust the pH to 5.0-6.0 using citric acid or sodium hydroxide solution.
-
Final Mixing: Stir gently until the cream is uniform.
In Vitro Performance Testing
In Vitro Antioxidant Activity
The antioxidant capacity of the formulation can be assessed using various in vitro assays.
Table 4: Protocols for In Vitro Antioxidant Assays
| Assay | Principle | Brief Protocol |
| DPPH Radical Scavenging Assay | Measures the ability of the antioxidant to donate an electron to the stable DPPH radical, causing a color change. | 1. Prepare a stock solution of the formulation in a suitable solvent (e.g., ethanol).2. Mix different concentrations of the sample with a methanolic solution of DPPH.3. Incubate in the dark for 30 minutes.4. Measure the absorbance at 517 nm. |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of the antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. | 1. Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.2. Add the sample to the FRAP reagent and incubate at 37°C.3. Measure the absorbance at 593 nm. |
In Vitro Skin Permeation Study
Franz diffusion cells are used to evaluate the penetration of this compound through a skin model.
Table 5: Protocol for In Vitro Skin Permeation using Franz Diffusion Cells
| Parameter | Specification |
| Skin Model | Porcine ear skin or human cadaver skin |
| Diffusion Cell | Vertical Franz diffusion cell |
| Receptor Medium | Phosphate-buffered saline (PBS) with a solubilizing agent (e.g., 2% Oleth-20) to maintain sink conditions |
| Temperature | 32 ± 1°C |
| Stirring Speed | 600 rpm |
| Dose | Finite dose (e.g., 10 mg/cm²) of the formulation |
| Sampling Times | 0, 2, 4, 6, 8, 12, and 24 hours |
| Analysis | HPLC-UV |
Experimental Protocol:
-
Mount the skin sample on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Allow the system to equilibrate for 30 minutes.
-
Apply a known quantity of the formulation to the skin surface in the donor compartment.
-
At each time point, withdraw an aliquot from the receptor compartment and replace it with fresh, pre-warmed receptor medium.
-
Analyze the samples for the concentration of this compound using a validated HPLC method.
Stability Testing
The stability of the formulation should be evaluated under different storage conditions.
Table 6: Stability Testing Protocol
| Test | Conditions | Time Points | Parameters to Evaluate |
| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 2, 3 months | Appearance, pH, viscosity, and content of this compound |
| Long-term Stability | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12 months | Appearance, pH, viscosity, and content of this compound |
Analytical Method for Quantification
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed for the quantification of this compound in formulation and skin permeation samples. A method similar to that used for 2,2,5,7,8-pentamethyl-6-chromanol can be adapted.
Table 7: Proposed HPLC Method Parameters
| Parameter | Specification |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (to be determined, likely around 280-295 nm) |
| Injection Volume | 20 µL |
| Internal Standard | 2,2,5,7,8-Pentamethyl-6-chromanol[3] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Antioxidants like this compound are expected to modulate skin signaling pathways involved in oxidative stress and inflammation.
Caption: Antioxidant signaling pathways in skin cells.
Experimental Workflow
The following diagram illustrates the overall workflow for developing and testing a topical formulation of this compound.
Caption: Experimental workflow for formulation development.
References
Application Notes and Protocols for Evaluating the Effect of 2-Ethyl-2,7,8-trimethylchroman-6-ol on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the effects of 2-Ethyl-2,7,8-trimethylchroman-6-ol, a synthetic analog of vitamin E, on mitochondrial function. This compound, by virtue of its chromanol structure, is expected to possess antioxidant properties that can mitigate mitochondrial dysfunction, a key factor in a variety of cellular stress and disease models.
Introduction to this compound and Mitochondrial Function
Mitochondria are central to cellular energy metabolism and are a primary site of reactive oxygen species (ROS) production. Oxidative stress, resulting from an imbalance between ROS generation and the cell's antioxidant capacity, can lead to mitochondrial damage and subsequent cellular dysfunction. Antioxidant compounds like this compound are hypothesized to protect mitochondria by scavenging ROS, thereby preserving mitochondrial integrity and function. The following protocols detail key assays to investigate these potential protective effects.
Key Mitochondrial Parameters and Corresponding Assays
A multi-faceted approach is recommended to thoroughly evaluate the impact of this compound on mitochondrial health. The following table summarizes critical mitochondrial functions and the assays detailed in this document.
| Mitochondrial Function | Key Parameter Measured | Assay |
| Mitochondrial Integrity | Mitochondrial Membrane Potential (ΔΨm) | JC-1 Staining Assay |
| Oxidative Stress | Intracellular Reactive Oxygen Species (ROS) | DCFDA/H2DCFDA Assay |
| Energy Metabolism | ATP Production Rate | Bioluminescent ATP Assay |
| Respiratory Function | Oxygen Consumption Rate (OCR) | Seahorse XF Cell Mito Stress Test |
Experimental Workflows
The following diagrams illustrate the general workflows for preparing cells and mitochondria for analysis, and the specific workflow for the Seahorse XF Cell Mito Stress Test.
Caption: General workflow for cell preparation and mitochondrial isolation.
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1
This protocol measures the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. In healthy cells with high ΔΨm, the JC-1 dye forms aggregates that fluoresce red. In apoptotic or stressed cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a suitable culture plate (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO) and a positive control (FCCP, 50 µM for 5-10 minutes).
-
-
JC-1 Staining:
-
Washing (Optional but Recommended):
-
Data Acquisition:
-
Flow Cytometry: Analyze the cells using a flow cytometer. Detect JC-1 monomers in the green channel (FITC, ~529 nm) and J-aggregates in the red channel (PE, ~590 nm).[2]
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for green and red fluorescence.
-
Data Presentation:
| Treatment Group | Concentration | Red Fluorescence (Mean Intensity) | Green Fluorescence (Mean Intensity) | Red/Green Ratio |
| Vehicle Control | - | |||
| This compound | Low | |||
| This compound | Medium | |||
| This compound | High | |||
| Positive Control (FCCP) | 50 µM |
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) with DCFDA/H2DCFDA
This assay quantifies intracellular ROS levels. The cell-permeable H2DCFDA is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.
Materials:
-
DCFDA or H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate)
-
DMSO
-
Phenol red-free cell culture medium
-
PBS
-
Tert-butyl hydroperoxide (TBHP) or H2O2 as a positive control
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells (e.g., 25,000 cells/well) in a black, clear-bottom 96-well plate and allow them to attach overnight.[3]
-
-
Compound Treatment:
-
Treat cells with this compound at various concentrations for the desired duration. Include a vehicle control and a positive control (e.g., TBHP).
-
-
DCFDA Loading:
-
Measurement:
-
Remove the DCFDA solution and wash the cells gently with PBS.
-
Add 100 µL of PBS or phenol red-free medium to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[5]
-
Data Presentation:
| Treatment Group | Concentration | Fluorescence Intensity (Arbitrary Units) | % ROS Reduction (vs. Positive Control) |
| Vehicle Control | - | N/A | |
| Positive Control (TBHP) | (e.g., 250 µM) | 0% | |
| This compound | Low | ||
| This compound | Medium | ||
| This compound | High |
Protocol 3: Quantification of Mitochondrial ATP Production
This protocol measures the rate of ATP synthesis in isolated mitochondria using a bioluminescent assay. The assay is based on the ATP-dependent oxidation of luciferin by luciferase, which produces light. The amount of light is directly proportional to the ATP concentration.
Materials:
-
Mitochondria Isolation Kit
-
Bioluminescent ATP assay kit (containing luciferase and luciferin)
-
Mitochondrial respiration buffer
-
Substrates (e.g., glutamate, malate, succinate)
-
ADP
-
Oligomycin (ATP synthase inhibitor) as a control
-
Luminometer
Procedure:
-
Mitochondria Isolation:
-
Isolate mitochondria from cultured cells treated with this compound using a commercial kit or a differential centrifugation protocol.[6] Keep mitochondria on ice.
-
-
ATP Assay:
-
Prepare the ATP assay reaction mixture according to the manufacturer's instructions.
-
In a luminometer plate, add isolated mitochondria, respiration buffer, and substrates (e.g., glutamate and malate to assess Complex I-driven respiration).
-
Initiate ATP synthesis by adding a known concentration of ADP.
-
Measure the luminescence immediately and over time to determine the rate of ATP production.
-
To confirm that the ATP production is mitochondrial, use oligomycin to inhibit ATP synthase.
-
Data Presentation:
| Treatment Group | Mitochondrial Protein (µg) | Rate of ATP Production (nmol ATP/min/mg protein) | % Change vs. Vehicle Control |
| Vehicle Control | 0% | ||
| This compound | |||
| Oligomycin Control |
Protocol 4: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial respiration. It measures the oxygen consumption rate (OCR) in real-time and uses a series of mitochondrial inhibitors to dissect key parameters of mitochondrial function.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Calibrant
-
Appropriate cell culture medium for the assay
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a Seahorse XF microplate at an optimized density.
-
Allow cells to attach and then treat with this compound for the desired time.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 37°C incubator for 45-60 minutes.
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A according to the kit protocol.
-
-
Seahorse XF Analysis:
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Replace the calibrant plate with the cell plate and start the assay.
-
The instrument will measure the basal OCR, then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Signaling Pathway and Drug Targets in Seahorse Assay:
Caption: Targets of inhibitors in the Seahorse Mito Stress Test.
Data Presentation:
| Parameter | Vehicle Control (OCR in pmol/min) | This compound (OCR in pmol/min) |
| Basal Respiration | ||
| ATP Production | ||
| Proton Leak | ||
| Maximal Respiration | ||
| Spare Respiratory Capacity | ||
| Non-Mitochondrial Respiration |
Preparation of this compound
For in vitro cell-based assays, this compound should be dissolved in a cell culture grade solvent such as DMSO to create a high-concentration stock solution (e.g., 10-20 mM). This stock solution can then be diluted in cell culture medium to the desired final concentrations for treating the cells. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%). Based on studies with similar vitamin E analogs, a concentration range of 1-20 µM is a reasonable starting point for these assays.[6]
By following these detailed protocols, researchers can effectively evaluate the potential of this compound to protect and enhance mitochondrial function, providing valuable insights for drug development and the study of cellular metabolism.
References
- 1. 7616-22-0|2,7,8-Trimethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol|BLD Pharm [bldpharm.com]
- 2. 2,2,5,7,8-Pentamethylchroman-6-sulfonyl sodium | C14H19NaO3S | CID 129661679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mitochondria-targeted vitamin E analogs inhibit breast cancer cell energy metabolism and promote cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High doses of vitamin E improve mitochondrial dysfunction in rat hippocampus and frontal cortex upon aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of vitamin E on mitochondrial dysfunction and asthma features in an experimental allergic murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Ethyl-2,2,5-trimethylnonane | C14H30 | CID 57492083 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Ethyl-2,7,8-trimethylchroman-6-ol as a Chemical Probe in Redox Biology Research
Introduction
2-Ethyl-2,7,8-trimethylchroman-6-ol belongs to the chroman-6-ol family, which includes various vitamin E isoforms and their analogues. These compounds are recognized for their potent antioxidant properties, primarily attributed to the hydroxyl group on the chroman ring, which can donate a hydrogen atom to scavenge peroxyl radicals, thus inhibiting lipid peroxidation.[1][2] This makes them invaluable tools for studying oxidative stress and its implications in various pathological conditions.
In redox biology research, chroman-6-ol derivatives serve as chemical probes to:
-
Investigate the role of oxidative stress in cellular signaling pathways.
-
Elucidate the mechanisms of antioxidant defense systems.
-
Evaluate the efficacy of potential therapeutic agents targeting oxidative damage.
-
Serve as a reference antioxidant compound in various assays.[3]
The structurally related compound, 2,2,5,7,8-pentamethylchroman-6-ol (PMC), has been shown to protect cells from oxidative stress-induced damage by modulating key signaling pathways, such as the Nrf2/ARE pathway.
Physicochemical Properties and Handling
While specific data for this compound is unavailable, based on its chroman structure, the following general properties and handling guidelines can be inferred.
| Property | Inferred Value/Recommendation |
| Molecular Formula | C₁₄H₂₀O₂ |
| Molecular Weight | 220.31 g/mol |
| Appearance | Likely a crystalline solid or viscous oil. |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and methanol. Aqueous solubility is likely low. |
| Storage | Store in a cool, dry, and dark place. Protect from air and light to prevent oxidation. For long-term storage, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen). |
| Stock Solution | Prepare a concentrated stock solution (e.g., 10-100 mM) in anhydrous DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. |
| Working Solution | Dilute the stock solution in the appropriate cell culture medium or buffer immediately before use. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%). |
Mechanism of Action: The Nrf2-HO-1 Signaling Pathway
Based on studies with the analogue PMC, this compound is anticipated to exert its cytoprotective effects against oxidative stress through the modulation of the Keap1-Nrf2 signaling pathway.[4][5]
Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5] Upon exposure to oxidative stress, reactive oxygen species (ROS) can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[6] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[4][5] The upregulation of HO-1 and other ARE-driven genes helps to restore cellular redox homeostasis and protect the cell from oxidative damage.
Experimental Protocols
The following protocols are generalized and should be optimized for specific cell types and experimental conditions.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit intracellular ROS production induced by a free radical generator.[7]
Materials:
-
Adherent cells (e.g., HepG2, A549)
-
96-well black, clear-bottom tissue culture plates
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Free radical initiator (e.g., 2,2'-Azobis(2-amidinopropane) dihydrochloride - AAPH)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Positive control (e.g., Quercetin, Trolox)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Probe Loading: Wash the cells once with warm PBS. Add DCFH-DA solution (e.g., 25 µM in serum-free medium) to each well and incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells twice with warm PBS to remove any extracellular DCFH-DA.
-
Treatment: Add different concentrations of this compound, positive control, and vehicle control (DMSO) to the respective wells.
-
Initiation of Oxidative Stress: Add the free radical initiator (e.g., AAPH, final concentration 600 µM) to all wells except the negative control wells.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) every 5 minutes for 1-2 hours.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. Determine the percentage of inhibition of ROS production for each concentration of the test compound compared to the vehicle control.
Western Blot Analysis for Nrf2 and HO-1
This protocol is used to determine the effect of this compound on the protein expression levels of Nrf2 and HO-1.
Materials:
-
Cells treated with this compound and an oxidative stressor (e.g., H₂O₂, tert-butyl hydroperoxide)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Heme Oxygenase-1 (HO-1) Activity Assay
This assay measures the enzymatic activity of HO-1, which is expected to be upregulated by this compound under oxidative stress conditions. The assay is based on the spectrophotometric measurement of bilirubin, the product of the HO-1-catalyzed reaction.[8][9]
Materials:
-
Microsomal fractions from treated cells
-
Rat liver cytosol (as a source of biliverdin reductase)
-
Hemin (substrate)
-
NADPH
-
Potassium phosphate buffer
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Microsomal Fractions: Isolate microsomal fractions from treated and control cells by differential centrifugation.[9]
-
Reaction Mixture: Prepare a reaction mixture containing the microsomal protein, rat liver cytosol, hemin, and potassium phosphate buffer.
-
Initiation of Reaction: Start the reaction by adding NADPH.
-
Measurement: Monitor the formation of bilirubin by measuring the increase in absorbance at ~464 nm over time.[8]
-
Calculation: Calculate the HO-1 activity based on the rate of bilirubin formation, using the extinction coefficient of bilirubin.
Quantitative Data Summary (Based on Analogues)
The following table summarizes representative quantitative data for chroman-6-ol analogues from the literature. These values can serve as a benchmark for experiments with this compound.
| Parameter | Compound | Assay/System | Value/Result | Reference |
| Antioxidant Activity | 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (α-CEHC) | Oxygen Radical Absorbance Capacity (ORAC) Assay | Antioxidant properties similar to Trolox. | [10] |
| Antioxidant Activity | 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (α-CEHC) | Trolox Equivalent Antioxidant Capacity (TEAC) Assay | Antioxidant properties similar to Trolox. | [10] |
| Peroxyl Radical Scavenging | 2-(α-D-glucopyranosyl)methyl-2,5,7,8-tetramethylchroman-6-ol (TMG) | Inhibition of radical-chain reaction of methyl linoleate | Activity not changed by replacement of phytyl side chain with glucosyl group. | [1] |
| Inhibition of Lipid Peroxidation | 2-(α-D-glucopyranosyl)methyl-2,5,7,8-tetramethylchroman-6-ol (TMG) | AAPH-induced lipid peroxidation in liposomes | Effective inhibitor. | [1] |
| Inhibition of Lipid Peroxidation | 2-(α-D-glucopyranosyl)methyl-2,5,7,8-tetramethylchroman-6-ol (TMG) | AMVN-induced lipid peroxidation in liposomes | More effective than ascorbic acid. | [1] |
Troubleshooting and Considerations
-
Compound Stability: Chroman-6-ols can be susceptible to oxidation. Prepare fresh working solutions and protect them from light.
-
Cell Viability: Always perform a cytotoxicity assay to determine the non-toxic working concentration range of this compound for your specific cell line.
-
Assay Interference: The intrinsic fluorescence or absorbance of the compound should be checked to avoid interference with the assay readouts.
-
Specificity of Probes: Be aware of the potential limitations and lack of absolute specificity of some fluorescent ROS probes.
-
Positive Controls: Always include a well-characterized antioxidant as a positive control in your experiments.
By utilizing these detailed application notes and protocols, researchers can effectively employ this compound as a chemical probe to investigate the intricate mechanisms of redox biology. It is reiterated that validation and optimization of these protocols for the specific compound and experimental system are crucial for obtaining reliable and reproducible results.
References
- 1. Antioxidant activity of a novel vitamin E derivative, 2-(alpha-D glucopyranosyl)methyl-2,5,7,8-tetramethylchroman-6-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactions of the vitamin E model compound 2,2,5,7,8-pentamethylchroman-6-ol with peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antbioinc.com [antbioinc.com]
Troubleshooting & Optimization
How to improve the yield and purity of 2-Ethyl-2,7,8-trimethylchroman-6-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-2,7,8-trimethylchroman-6-ol. The information is presented in a question-and-answer format to directly address common challenges in improving reaction yield and product purity.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Q1: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of chroman-6-ol derivatives, which typically involve an acid-catalyzed condensation of a hydroquinone with an alkene or alcohol, can stem from several factors. Key areas to investigate include reactant quality, reaction conditions, and the choice of catalyst.
-
Reactant Purity: The purity of the starting materials, 2,3,5-trimethylhydroquinone and the C5 alkylating agent (e.g., 3-methyl-1-penten-3-ol or isoprene), is crucial. Impurities in the hydroquinone can lead to side reactions, while impurities in the alkylating agent can result in the formation of undesired isomers.
-
Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient temperature may lead to a slow reaction rate, while excessive heat can promote side reactions and degradation of the product. A systematic optimization of these parameters is recommended.
-
Catalyst Selection and Concentration: The choice and concentration of the acid catalyst significantly impact the reaction outcome. Both Brønsted and Lewis acids can be employed. The optimal catalyst and its concentration should be determined experimentally.
Troubleshooting Workflow for Low Yield
Common challenges with the stability of 2-Ethyl-2,7,8-trimethylchroman-6-ol in aqueous solutions
Technical Support Center: Strategies to Prevent the Auto-oxidation of 2-Ethyl-2,7,8-trimethylchroman-6-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the auto-oxidation of 2-Ethyl-2,7,8-trimethylchroman-6-ol during experiments.
Frequently Asked Questions (FAQs)
Q1: What is auto-oxidation and why is it a concern for this compound?
A1: Auto-oxidation is a spontaneous oxidation process that occurs in the presence of oxygen. For this compound, a compound structurally related to Vitamin E, this process can lead to the degradation of the molecule, forming various oxidation products. This degradation can compromise the integrity of experimental results by reducing the concentration of the active compound and introducing impurities with potentially different biological activities.
Q2: What are the primary factors that accelerate the auto-oxidation of this compound?
A2: The primary factors that accelerate auto-oxidation are exposure to:
-
Oxygen: As the main reactant, the presence of atmospheric oxygen is the most critical factor.
-
Light: Particularly UV light, can provide the energy to initiate oxidation reactions.
-
Elevated Temperatures: Heat can increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Transition metal ions can act as catalysts in oxidation reactions.
-
Solvent Polarity: The polarity of the solvent can influence the rate and products of oxidation.[1]
Q3: How can I visually detect if my sample of this compound has started to oxidize?
A3: While subtle oxidation may not be visible, significant degradation can sometimes lead to a change in the color of the solution, often developing a yellowish or brownish tint. However, the most reliable method for detecting oxidation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.
Q4: What are the general strategies to prevent auto-oxidation during my experiments?
A4: The core strategies revolve around minimizing exposure to the accelerating factors mentioned above. This includes:
-
Working under an inert atmosphere.
-
Protecting the sample from light.
-
Maintaining low temperatures.
-
Using high-purity, deoxygenated solvents.
-
Adding appropriate antioxidants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low concentration of this compound in post-experiment analysis. | Auto-oxidation during the experiment. | Review your experimental setup. Ensure you are using an inert atmosphere, protecting your reaction from light, and using deoxygenated solvents. Consider adding an antioxidant. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of oxidation products. | Compare your chromatogram to a freshly prepared standard. The new peaks likely correspond to degradation products. Implement preventative strategies to minimize their formation in subsequent experiments. |
| Inconsistent experimental results between replicates. | Variable levels of oxidation due to inconsistent handling. | Standardize your experimental protocol to ensure all samples are handled with the same level of protection against oxidation. This includes consistent use of inert gas, light protection, and temperature control. |
| Solution of this compound changes color over time. | Significant oxidation has occurred. | The sample is likely degraded. It is recommended to discard the solution and prepare a fresh one, implementing stringent anti-oxidation measures from the start. |
Quantitative Data on Stability
| Condition | Parameter | Expected Stability of this compound | Rationale/Reference |
| Atmosphere | Air vs. Inert Gas (Nitrogen/Argon) | Significantly more stable under inert gas. | Oxygen is a key reactant in auto-oxidation. |
| Light Exposure | Dark vs. Light | More stable when protected from light. | Light, especially UV, can initiate radical chain reactions leading to oxidation. |
| Temperature | 4°C vs. Room Temperature (25°C) | More stable at lower temperatures. | Reaction rates, including oxidation, generally decrease with temperature. |
| Solvent | Non-polar vs. Polar | Generally more stable in non-polar solvents. | The reaction medium can influence the balance of competing oxidation reactions.[1] |
| Additives | With vs. Without Antioxidants | Significantly more stable with the addition of appropriate antioxidants. | Antioxidants interrupt the oxidation chain reaction. |
Experimental Protocols
Protocol 1: Working Under an Inert Atmosphere
This protocol describes the setup for performing experiments under a nitrogen or argon atmosphere to minimize exposure to oxygen.
Materials:
-
Schlenk flask or a round-bottom flask with a sidearm
-
Rubber septum
-
Nitrogen or Argon gas cylinder with a regulator
-
Needles and tubing
-
Bubbler
Procedure:
-
Glassware Preparation: Ensure all glassware is clean and thoroughly dried, as moisture can also affect some reactions.
-
Assemble the Apparatus: Assemble your reaction glassware, including the flask containing this compound. Seal the flask with a rubber septum.
-
Purging with Inert Gas:
-
Insert a needle connected to the inert gas line through the septum.
-
Insert a second "outlet" needle to allow the displaced air to exit. .
-
Gently flush the flask with the inert gas for 5-10 minutes. The gas flow should be sufficient to create a positive pressure but not so strong as to splash the contents.
-
Remove the outlet needle first, followed by the inlet needle, to maintain a positive pressure of inert gas inside the flask.
-
-
Maintaining the Inert Atmosphere: For longer reactions, maintain a gentle, continuous flow of inert gas into the flask, with the outlet connected to a bubbler to monitor the flow rate and prevent backflow of air.
Protocol 2: Preparation of Deoxygenated Solvents
This protocol describes the "freeze-pump-thaw" method for removing dissolved oxygen from solvents.
Materials:
-
Schlenk flask
-
Solvent to be deoxygenated
-
High-vacuum line
-
Liquid nitrogen
-
Dewar flask
Procedure:
-
Freeze: Place the solvent in a Schlenk flask and freeze it by immersing the flask in a Dewar containing liquid nitrogen. Ensure the solvent is completely frozen.
-
Pump: With the solvent still frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the oxygen from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.
-
Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.
-
Backfill: After the final thaw, backfill the flask with an inert gas (nitrogen or argon).
Protocol 3: Use of Antioxidants
This protocol provides guidance on the addition of antioxidants to solutions of this compound.
Recommended Antioxidants:
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant. Can be used in aqueous or mixed solvent systems.
-
Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant, suitable for use in organic solvents.
-
Synergistic Mixture: A combination of ascorbic acid and BHT can provide enhanced protection due to their different solubilities and synergistic effects.[2][3][4][5]
Procedure:
-
Determine the appropriate antioxidant: Choose an antioxidant based on the solvent system of your experiment.
-
Prepare a stock solution: Prepare a concentrated stock solution of the chosen antioxidant in a suitable solvent.
-
Add to the experimental solution: Add a small aliquot of the antioxidant stock solution to your solution of this compound to achieve a final concentration typically in the range of 0.01-0.1% (w/v). The optimal concentration may need to be determined empirically.
-
Mix thoroughly: Ensure the antioxidant is completely dissolved and evenly distributed throughout the solution.
References
Optimizing the effective concentration of 2-Ethyl-2,7,8-trimethylchroman-6-ol for neuroprotection assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the effective concentration of 2-Ethyl-2,7,8-trimethylchroman-6-ol in neuroprotection assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in neuroprotection assays?
A1: this compound, also known as U-83836E, is a potent antioxidant and a chromanol derivative. It is investigated for its neuroprotective properties due to its ability to scavenge free radicals and protect neuronal cells from oxidative stress-induced damage, a key factor in many neurodegenerative diseases.
Q2: What is a typical effective concentration range for this compound in in vitro neuroprotection assays?
A2: Based on available literature, a concentration of 1 µM has been shown to provide a protective effect against glutamate-induced toxicity in glioma cells.[1] However, the optimal concentration can vary depending on the cell type, the nature of the neurotoxic insult, and the specific experimental conditions. It is recommended to perform a dose-response study to determine the optimal concentration for your specific assay.
Q3: How should I prepare a stock solution of this compound for cell culture experiments?
A3: this compound is a hydrophobic compound. It is recommended to prepare a high-concentration stock solution in a sterile, aprotic solvent such as dimethyl sulfoxide (DMSO). For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the common neurotoxic agents used to induce damage in neuroprotection assays with this compound?
A4: Common neurotoxic agents include:
-
Glutamate: To model excitotoxicity.
-
Hydrogen peroxide (H₂O₂): To induce oxidative stress.
-
Rotenone: To induce mitochondrial dysfunction.
-
Amyloid-beta (Aβ) peptides: To model Alzheimer's disease-related toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No neuroprotective effect observed. | - Suboptimal concentration: The concentration of this compound may be too low to be effective or too high, leading to toxicity. - Compound instability: The compound may degrade in the culture medium over the course of the experiment. - Insufficient neurotoxic insult: The concentration or duration of the neurotoxic agent may not be sufficient to cause significant cell death in the control group. | - Perform a dose-response curve to determine the optimal concentration (e.g., from 0.1 µM to 10 µM). - Prepare fresh solutions of the compound for each experiment. Minimize exposure to light and elevated temperatures. - Optimize the concentration and incubation time of the neurotoxic agent to achieve approximately 50% cell death in the vehicle-treated control group. |
| High variability between replicate wells. | - Uneven cell seeding: Inconsistent cell numbers across wells. - Compound precipitation: The compound may precipitate out of solution when added to the aqueous culture medium. - Edge effects in the microplate: Evaporation from the outer wells of the plate can lead to increased concentrations of reagents. | - Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. - After diluting the DMSO stock in culture medium, vortex the solution gently and visually inspect for any precipitation before adding to the cells. Consider using a solubilizing agent if precipitation persists. - Avoid using the outermost wells of the microplate for experimental conditions. Fill these wells with sterile PBS or media to minimize evaporation from adjacent wells. |
| Toxicity observed in the compound-only control group. | - High DMSO concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. - Inherent cytotoxicity of the compound: At higher concentrations, the compound itself may be toxic. | - Ensure the final DMSO concentration is below the tolerance level of your specific cell line (typically ≤ 0.5%). Run a vehicle control with the same DMSO concentration. - Determine the cytotoxic concentration of the compound by performing a dose-response experiment without the neurotoxic insult. |
Experimental Protocols
Determining the Optimal Concentration using an MTT Assay
This protocol outlines a method to determine the effective concentration of this compound for protecting neuronal cells against glutamate-induced toxicity using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Neuronal cell line (e.g., C6 glioma, SH-SY5Y neuroblastoma)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Glutamate
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture neuronal cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound and Neurotoxin Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
Prepare a working solution of glutamate in culture medium at a concentration known to induce ~50% cell death.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
Include the following controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium with the same final concentration of DMSO.
-
Glutamate Control: Cells in medium with glutamate and the vehicle.
-
-
Incubate for a predetermined pre-treatment time (e.g., 1-2 hours).
-
Add the glutamate solution to all wells except the untreated and vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at 37°C or overnight, with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the concentration of this compound to determine the optimal neuroprotective concentration.
-
Signaling Pathways and Experimental Workflows
Proposed Antioxidant Signaling Pathway
The neuroprotective effects of this compound are believed to be mediated through its antioxidant properties, which involve the scavenging of reactive oxygen species (ROS) and the potential modulation of intracellular antioxidant defense mechanisms.
Caption: Proposed antioxidant mechanism of this compound.
Experimental Workflow for Determining Neuroprotection
The following diagram illustrates a typical workflow for assessing the neuroprotective efficacy of this compound.
Caption: Workflow for neuroprotection assay optimization.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues encountered during neuroprotection assays.
Caption: Troubleshooting logic for neuroprotection assays.
References
Technical Support Center: Troubleshooting Poor Solubility of 2-Ethyl-2,7,8-trimethylchroman-6-ol in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 2-Ethyl-2,7,8-trimethylchroman-6-ol in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a heterocyclic organic compound belonging to the chromanol family. Chromanols are known for their antioxidant properties. Structurally, it possesses a chroman ring with ethyl and methyl substitutions, making it a hydrophobic (lipophilic) molecule with limited solubility in aqueous solutions like cell culture media. Its poor water solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What is the primary mechanism of action for chromanols like this one?
A2: Chromanols, including derivatives of this compound, primarily act as antioxidants by scavenging free radicals.[1][2][3][4] The phenolic hydroxyl group on the chromanol ring is key to this activity, as it can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][5] Beyond direct radical scavenging, these compounds can also modulate cellular signaling pathways involved in inflammation and cell survival, such as the NF-κB, PI3K/Akt, and Nrf2 pathways.[6][7][8][9][10]
Q3: What are the initial signs of poor solubility in my cell culture?
A3: The most common indicators of poor solubility include:
-
Visible precipitation: You may observe a cloudy or hazy appearance in the media, or even visible particles, after adding the compound.
-
Inconsistent results: Poor solubility can lead to variability between experiments due to inconsistent concentrations of the dissolved compound.
-
Low bioactivity: If the compound is not adequately dissolved, its effective concentration will be lower than intended, resulting in reduced or no biological effect.
Q4: What is the recommended starting solvent for this compound?
A4: Due to its hydrophobic nature, the recommended starting solvent is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in DMSO and then dilute it into your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5% (v/v), although the tolerance can be cell-line dependent.
Q5: Are there alternatives to DMSO if it affects my experimental model?
A5: Yes, if DMSO interferes with your experiment, several alternatives can be considered. These include ethanol, dimethylformamide (DMF), or less conventional solvents, some of which may have lower toxicity profiles. It is essential to perform a solvent toxicity control experiment to determine the maximum tolerated concentration of any new solvent for your specific cell line.
Troubleshooting Guide
Problem: Precipitate forms immediately upon adding the compound to the cell culture medium.
| Possible Cause | Suggested Solution | Detailed Protocol |
| Exceeding Solubility Limit | Decrease the final concentration of the compound. | Serially dilute your DMSO stock solution to find the highest concentration that remains soluble in the medium. Start with a broad range of concentrations to identify the solubility threshold. |
| Rapid Precipitation | Pre-warm the cell culture medium and the compound stock solution. Add the stock solution dropwise while gently vortexing the medium. | 1. Warm the cell culture medium to 37°C. 2. Gently warm the DMSO stock solution to room temperature. 3. While gently vortexing the medium, add the stock solution dropwise to ensure rapid and even dispersion. |
| High Final Solvent Concentration | Prepare a more concentrated stock solution to minimize the volume of solvent added to the medium. | If your current stock is 10 mM and you are adding 10 µL to 1 mL of media (1% solvent), try making a 100 mM stock and adding 1 µL (0.1% solvent) to achieve the same final concentration of the compound. |
Problem: The compound appears to be dissolved initially but precipitates over time.
| Possible Cause | Suggested Solution | Detailed Protocol |
| Metastable Supersaturation | Use a co-solvent or a solubilizing agent. | Consider adding a small amount of a biocompatible co-solvent like polyethylene glycol 400 (PEG400) or a non-ionic surfactant like Tween® 80 to the cell culture medium before adding your compound. Always test the toxicity of these agents on your cells first. |
| Interaction with Media Components | Prepare the final dilution in a serum-free medium first, then add serum if required. | Some compounds can bind to proteins in fetal bovine serum (FBS), leading to precipitation. Dissolving the compound in a serum-free basal medium before adding serum can sometimes mitigate this issue. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh out a precise amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solvent Toxicity Assay
-
Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of the chosen solvent (e.g., DMSO, ethanol) in the cell culture medium, ranging from a high concentration (e.g., 5%) down to a very low concentration (e.g., 0.01%).
-
Replace the existing medium with the medium containing the different solvent concentrations. Include a "no solvent" control.
-
Incubate the cells for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as MTT, XTT, or a live/dead cell staining assay.
-
Determine the highest solvent concentration that does not significantly impact cell viability. This will be your maximum allowable solvent concentration for subsequent experiments.
Data Presentation
Table 1: General Cytotoxicity of Common Solvents in Cell Culture
| Solvent | Typical Non-Toxic Concentration Range (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | < 0.5% | Can induce cell differentiation in some cell lines. |
| Ethanol | < 0.5% | Can be volatile; ensure proper sealing of culture vessels. |
| Dimethylformamide (DMF) | < 0.1% | Generally more toxic than DMSO and ethanol. |
| Polyethylene Glycol 400 (PEG400) | < 1% | Can increase the viscosity of the medium. |
| Tween® 80 | < 0.1% | A non-ionic surfactant; can interfere with some assays. |
Note: These are general guidelines. The actual toxicity will vary depending on the cell line and experimental conditions. It is crucial to perform a solvent toxicity assay for your specific system.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor solubility.
Caption: Potential signaling pathways modulated by chromanols.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents [frontiersin.org]
- 7. Vitamin E succinate induces apoptosis via the PI3K/AKT signaling pathways in EC109 esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Identifying and avoiding potential artifacts when using 2-Ethyl-2,7,8-trimethylchroman-6-ol in antioxidant assays
Disclaimer: Direct experimental data on 2-Ethyl-2,7,8-trimethylchroman-6-ol is limited in publicly available literature. The guidance provided herein is based on the well-documented behavior of its structural analogs, such as Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) and other chromanol derivatives. Researchers should validate these recommendations for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in antioxidant assays?
A: this compound is a synthetic organic compound featuring a chromanol ring structure. This structure is characteristic of Vitamin E and its water-soluble analog, Trolox, which are potent antioxidants. Due to this structural similarity, this compound is expected to function as a radical scavenger by donating a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals. In antioxidant assays, it would typically be investigated for its antioxidant capacity, or potentially used as a reference standard if its activity is well-characterized.
Q2: In which common antioxidant assays might this compound be used?
A: This compound is likely to be evaluated using one or more of the following common antioxidant assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. Antioxidants reduce the radical, causing a decolorization that is measured spectrophotometrically.[1]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[2] The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Q3: What potential artifacts should I be aware of when using a chromanol compound like this in a DPPH assay?
A: Potential artifacts and issues include:
-
Solubility: The DPPH assay is typically conducted in organic solvents like methanol or ethanol.[3] this compound, being a lipophilic compound, should be soluble. However, if your sample extract is aqueous, you may encounter precipitation issues when mixing with the DPPH reagent.
-
Reaction Kinetics: The reaction between sterically hindered phenols and DPPH can be slow. This can lead to an underestimation of the antioxidant capacity if the endpoint reading is taken too early. It is crucial to determine the time required to reach a steady state for your specific compound.
-
Color Interference: If your sample is colored and absorbs light near the DPPH absorbance maximum (~517 nm), it can interfere with the measurement.[4] A sample blank (sample in solvent without DPPH) should be run to correct for this.
-
Stoichiometry: The reaction stoichiometry between the antioxidant and DPPH is not always 1:1 and can be complex, making direct comparisons between different compounds challenging.[5]
Q4: What are the potential pitfalls when using this compound in the ABTS assay?
A: Key considerations for the ABTS assay include:
-
Solubility: The ABTS assay can be performed in both aqueous and organic solvents, offering more flexibility. However, as a lipophilic chromanol, ensuring its solubility in aqueous buffer systems (like PBS) is critical to avoid precipitation and obtain accurate results.[6] The use of a co-solvent might be necessary.
-
pH Dependence: The antioxidant activity of phenolic compounds can be pH-dependent. The pH of the reaction medium can influence the hydrogen-donating ability of the hydroxyl group on the chromanol ring.[7] It is important to maintain a consistent and buffered pH.
-
Reaction Time: While the reaction with the ABTS radical is generally faster than with DPPH, it is still important to standardize the incubation time for all samples and standards to ensure comparability.[7]
Q5: Are there specific concerns for the ORAC assay when using this type of compound?
A: Yes, potential issues in the ORAC assay include:
-
Fluorescent Probe Interaction: The test compound could potentially interact with the fluorescent probe (commonly fluorescein), either quenching or enhancing its fluorescence, which would lead to inaccurate results.[8] A control experiment with the compound and the probe (without the AAPH radical generator) should be performed.
-
Solvent Effects: The ORAC assay is typically performed in an aqueous buffer. As with the ABTS assay, ensuring the solubility of the lipophilic this compound is crucial. A suitable solvent that does not interfere with the assay must be chosen for the stock solution.
-
Thermal Degradation: The ORAC assay is run at 37°C to facilitate the thermal decomposition of AAPH.[2] It is possible that the test compound itself may degrade at this temperature over the course of the assay, which could affect the results.[9]
Q6: How can I address solubility issues with this compound?
A: To address solubility, consider the following:
-
Prepare a concentrated stock solution in a solvent in which the compound is highly soluble (e.g., DMSO, ethanol, or acetone).
-
Use a co-solvent in the assay buffer, but ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the assay chemistry or protein precipitation.
-
For lipophilic assays, consider using a solvent system more appropriate for non-polar compounds, if the assay chemistry allows.
-
Always run a solvent blank to ensure the solvent itself does not interfere with the assay.
Q7: Can this compound degrade during the assay, and how can I prevent this?
A: Chromanol compounds can be sensitive to light, high temperatures, and oxygen.[10][11] To minimize degradation:
-
Prepare fresh solutions of the compound before each experiment.
-
Store stock solutions at low temperatures (e.g., -20°C) and protected from light.
-
Minimize the exposure of the compound and its solutions to ambient light and air during experimental setup. Use amber vials or cover tubes with aluminum foil.
Q8: Could this compound exhibit pro-oxidant activity?
A: It is a possibility under certain conditions. Phenolic antioxidants can exhibit pro-oxidant behavior, particularly at high concentrations or in the presence of transition metal ions (like Cu²⁺ or Fe³⁺).[12] The antioxidant radical formed after hydrogen donation can, in some circumstances, participate in redox cycling to generate reactive oxygen species.[13] This is less of a concern in radical scavenging assays like DPPH and ABTS but can be a factor in more complex biological systems.
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in Antioxidant Assays
| Problem | Potential Cause | Recommended Solution |
| Low or no antioxidant activity detected | Insolubility: The compound has precipitated out of the assay solution. | Prepare a stock solution in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low and non-interfering. |
| Slow Reaction Kinetics (DPPH): The measurement was taken before the reaction reached completion. | Perform a time-course experiment to determine the optimal reaction time for the compound. | |
| Degradation: The compound has degraded in the stock solution or during the assay. | Prepare fresh solutions, protect from light, and store appropriately. | |
| High variability between replicates | Incomplete Dissolution: The compound is not fully dissolved, leading to inconsistent concentrations. | Ensure complete dissolution of the stock solution before diluting. Vortex and/or gently warm if necessary. |
| Pipetting Errors: Inaccurate dispensing of small volumes of reagents or sample. | Use calibrated pipettes and proper pipetting technique. | |
| Temperature Fluctuations: Inconsistent reaction rates due to temperature changes (especially for ORAC). | Use a temperature-controlled plate reader or water bath to maintain a constant temperature. | |
| Results not reproducible | Reagent Instability: The radical solution (DPPH or ABTS•+) has degraded. | Prepare fresh radical solutions for each experiment and protect them from light.[5] |
| Inconsistent Incubation Time: Variation in the time between adding reagents and taking measurements. | Use a multichannel pipette and a standardized workflow to ensure consistent timing. | |
| Negative antioxidant values or unexpected increases in absorbance/fluorescence | Compound Interference: The test compound absorbs light at the measurement wavelength (DPPH/ABTS) or interacts with the fluorescent probe (ORAC). | Run appropriate controls: a sample blank (compound + solvent) for absorbance assays, and a compound + probe blank (without radical generator) for fluorescence assays.[8] |
| Pro-oxidant Activity: The compound may be acting as a pro-oxidant under the assay conditions. | Test a wider range of concentrations; pro-oxidant effects are sometimes observed at high concentrations. Consider the presence of any metal ion contaminants. |
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation:
-
Prepare a ~0.1 mM solution of DPPH in methanol. The absorbance of this solution at ~517 nm should be approximately 1.0. Store in the dark.
-
Prepare a series of concentrations of this compound and a standard (e.g., Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of your sample, standard, or methanol (for the blank) to each well.
-
Add 180 µL of the DPPH solution to all wells.
-
Mix gently and incubate in the dark at room temperature for 30-60 minutes (or the predetermined optimal time).
-
Measure the absorbance at ~517 nm.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS Radical Cation Decolorization Assay Protocol
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[1]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with an appropriate buffer (e.g., PBS pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at ~734 nm.[14]
-
Prepare a series of concentrations of your test compound and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of your sample, standard, or blank.
-
Add 190 µL of the diluted ABTS•+ solution to all wells.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at ~734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Results are often expressed as Trolox Equivalents (TE) by comparing the antioxidant activity of the sample to that of a Trolox standard curve.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay Protocol
-
Reagent Preparation:
-
Prepare a fluorescein stock solution and dilute it to the working concentration in 75 mM phosphate buffer (pH 7.4).
-
Prepare fresh AAPH solution in 75 mM phosphate buffer.
-
Prepare a series of concentrations of your test compound and a standard (Trolox) in the phosphate buffer.
-
-
Assay Procedure (for 96-well plate):
-
Add 25 µL of sample, standard, or blank (buffer) to appropriate wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Mix and pre-incubate the plate at 37°C for at least 15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay (e.g., every minute for 60-90 minutes) with excitation at ~485 nm and emission at ~520 nm.
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample/standard.
-
Plot the Net AUC of the standards versus their concentration to create a standard curve.
-
Determine the Trolox Equivalents (TE) of your sample from the standard curve.[15]
-
Data Presentation
Table 2: Typical Assay Parameters for Chromanol Antioxidants
| Parameter | DPPH Assay | ABTS Assay | ORAC Assay |
| Principle | Radical Scavenging | Radical Scavenging | H-Atom Transfer |
| Radical/Oxidant | DPPH• | ABTS•+ | Peroxyl Radical (from AAPH) |
| Detection Method | Colorimetric | Colorimetric | Fluorometric |
| Wavelength | ~517 nm | ~734 nm | Ex: ~485 nm, Em: ~520 nm |
| Typical Solvent | Methanol/Ethanol | Buffer (pH 7.4) or Ethanol | Phosphate Buffer (pH 7.4) |
| Standard | Trolox, Ascorbic Acid | Trolox | Trolox |
| Typical Standard Range | 10 - 200 µM | 5 - 100 µM | 6.25 - 100 µM |
| Expression of Results | % Inhibition, IC₅₀ | % Inhibition, TEAC* | Trolox Equivalents (TE) |
*TEAC: Trolox Equivalent Antioxidant Capacity
Visualizations
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: Logical troubleshooting flow for unexpected antioxidant assay results.
Caption: Antioxidant mechanism of a chromanol compound via hydrogen atom donation.
References
- 1. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of Tocopherol Molecules and Its Impact on the Polymerization of Triacylglycerols during Heat Treatment of Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. agilent.com [agilent.com]
Technical Support Center: Enhancing Cellular Uptake and Efficacy of 2-Ethyl-2,7,8-trimethylchroman-6-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake and therapeutic efficacy of 2-Ethyl-2,7,8-trimethylchroman-6-ol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a synthetic analog of vitamin E with a chromanol ring structure. As a potent antioxidant, it is investigated for its potential therapeutic effects in conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and certain types of cancer. Its efficacy is often linked to its ability to scavenge reactive oxygen species (ROS).
Q2: What is the likely mechanism of action for the antioxidant effects of this compound?
Based on studies of structurally similar chroman compounds, such as the γ-Tocopherol metabolite 2,7,8-Trimethyl-2-(2′-carboxyethyl)-6-hydroxychroman (γ-CEHC), a likely mechanism of action involves the upregulation of Heme Oxygenase-1 (HO-1). This is thought to occur via the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway, a key regulator of cellular antioxidant defenses.[1]
Q3: Why is enhancing the cellular uptake of this compound important?
This compound is a hydrophobic molecule, which can limit its solubility in aqueous environments like cell culture media and physiological fluids. Poor solubility can lead to low bioavailability and insufficient intracellular concentrations to exert a therapeutic effect. Enhancing its cellular uptake is crucial for maximizing its efficacy.
Q4: What are the common strategies to enhance the cellular uptake of hydrophobic compounds like this compound?
Common strategies focus on encapsulating the compound in carrier systems that can more easily traverse the cell membrane. These include:
-
Liposomal Formulations: Encapsulating the compound within lipid bilayers.
-
Polymeric Nanoparticles: Incorporating the compound into biodegradable polymer matrices, such as those made of poly(lactic-co-glycolic acid) (PLGA).
These nanoformulations can protect the drug from degradation, improve its solubility, and facilitate its entry into cells.
Troubleshooting Guides
Issue 1: Low or Inconsistent Efficacy in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Poor solubility and precipitation of the compound in culture media. | 1. Visually inspect for precipitates: Check for any visible particles in the stock solution and final culture media. 2. Use a suitable solvent for stock solution: Dissolve the compound in a small amount of a biocompatible solvent like DMSO before diluting in media. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). 3. Consider a carrier formulation: Encapsulate the compound in liposomes or PLGA nanoparticles to improve its solubility and delivery. |
| Low cellular uptake of the free compound. | 1. Increase incubation time or concentration: Perform a dose-response and time-course experiment to determine optimal conditions. 2. Utilize an uptake enhancement strategy: Formulate the compound into liposomes or PLGA nanoparticles. 3. Quantify cellular uptake: Use techniques like flow cytometry with a fluorescently labeled analog or HPLC analysis of cell lysates to measure intracellular concentrations. |
| Degradation of the compound in culture media. | 1. Check the stability of the compound: Analyze the concentration of the compound in the media over time using HPLC. 2. Use a protective delivery system: Nanoformulations can shield the compound from degradation. |
Issue 2: Difficulty in Preparing Stable and Effective Nanoformulations
| Possible Cause | Troubleshooting Step |
| For Liposomes: Low encapsulation efficiency. | 1. Optimize the lipid-to-drug ratio: Vary the ratio to find the optimal loading capacity. 2. Choose an appropriate preparation method: The thin-film hydration method is commonly used for hydrophobic drugs. 3. Select suitable lipids: The choice of phospholipids and the inclusion of cholesterol can affect encapsulation efficiency and stability. |
| For PLGA Nanoparticles: Inconsistent particle size or high polydispersity index (PDI). | 1. Control the rate of addition: During nanoprecipitation, a slow and controlled addition of the organic phase to the aqueous phase is crucial. 2. Optimize the stirring/sonication parameters: Consistent and appropriate mixing energy is necessary for uniform particle formation. 3. Use a suitable stabilizer: The type and concentration of the stabilizer (e.g., PVA) can significantly impact particle size and stability. |
| Aggregation of nanoparticles in solution. | 1. Ensure sufficient stabilizer concentration: The stabilizer prevents aggregation by providing a protective layer. 2. Optimize the surface charge: A higher absolute zeta potential value (e.g., > ±20 mV) generally indicates better colloidal stability. 3. Control the pH and ionic strength of the suspension medium. |
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data specifically for the cellular uptake and efficacy of different formulations of this compound. Researchers are encouraged to perform their own comparative studies. The following table provides a template for organizing such data.
Table 1: Template for Comparative Efficacy of this compound Formulations
| Formulation | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Cellular Uptake (relative to free compound) | IC50 (µM) in [Cell Line] |
| Free Compound | N/A | N/A | N/A | 1.0 | Experimental Value |
| Liposomal | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| PLGA Nanoparticles | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Experimental Protocols
Protocol 1: Liposome Formulation by Thin-Film Hydration
This protocol is a general method for encapsulating hydrophobic compounds like this compound.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., DSPC)
-
Cholesterol
-
Chloroform or a suitable organic solvent
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Preparation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask. A typical molar ratio is 10:2:1 for drug:lipid:cholesterol, but this should be optimized.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C) under vacuum to evaporate the chloroform.
-
A thin, uniform lipid film will form on the inner surface of the flask. Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.
-
-
Hydration:
-
Add the aqueous buffer (e.g., PBS) to the flask containing the lipid film.
-
Hydrate the film by rotating the flask in the water bath at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear.
-
Alternatively, for more uniform size distribution, use an extruder to pass the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
Protocol 2: PLGA Nanoparticle Formulation by Nanoprecipitation
This protocol describes a common method for preparing PLGA nanoparticles for hydrophobic drug delivery.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone or another water-miscible organic solvent
-
Poly(vinyl alcohol) (PVA) or another suitable stabilizer
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of Organic Phase:
-
Dissolve a specific amount of PLGA and this compound in acetone. The drug-to-polymer ratio should be optimized (e.g., 1:10 w/w).
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution of the stabilizer (e.g., 1% w/v PVA in deionized water).
-
-
Nanoprecipitation:
-
Place the aqueous phase in a beaker on a magnetic stirrer and stir at a moderate speed.
-
Using a syringe pump for a controlled flow rate, add the organic phase dropwise into the stirring aqueous phase.
-
Nanoparticles will form spontaneously as the acetone diffuses into the water, causing the PLGA and the encapsulated drug to precipitate.
-
-
Solvent Evaporation:
-
Continue stirring the suspension for several hours (e.g., 4-6 hours) in a fume hood to allow the acetone to evaporate completely.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation at a high speed (e.g., 15,000 x g for 20 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water to wash away excess stabilizer and unencapsulated drug.
-
Repeat the centrifugation and washing steps two more times.
-
-
Lyophilization (for long-term storage):
-
Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., sucrose or trehalose).
-
Freeze the suspension and then lyophilize to obtain a dry powder of the nanoparticles.
-
Visualizations
Caption: Putative signaling pathway for this compound.
Caption: Workflow for liposome formulation via thin-film hydration.
Caption: Workflow for PLGA nanoparticle synthesis by nanoprecipitation.
References
Technical Support Center: Overcoming Limitations of 2-Ethyl-2,7,8-trimethylchroman-6-ol in Long-Term Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of 2-Ethyl-2,7,8-trimethylchroman-6-ol, a synthetic antioxidant with a chromanol structure, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a potent, sterically hindered phenolic antioxidant. It is often used in cell culture to mitigate oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[1][2] Oxidative stress can be a significant issue in long-term cell culture, leading to cellular damage, senescence, and apoptosis.[3][4][5][6][7] The addition of antioxidants like this compound aims to protect cells from this damage and improve the reproducibility of experiments.[8]
Q2: What are the primary limitations of using this compound in long-term cell culture?
The main limitations include:
-
Instability and Autoxidation: Phenolic compounds can be unstable in cell culture media, undergoing autoxidation that generates hydrogen peroxide (H₂O₂), which can inadvertently increase oxidative stress.[9]
-
Cytotoxicity: At higher concentrations or with prolonged exposure, chromanol derivatives can exhibit cytotoxicity.[5][10] The cytotoxic effects can vary between different cell lines.
-
Metabolic Inactivation: Cells can metabolize chromanols, leading to a decrease in the effective concentration of the antioxidant over time and the formation of metabolites with different biological activities.[11]
-
Pro-oxidant Potential: Under certain conditions, such as in the presence of transition metal ions, antioxidants can act as pro-oxidants, exacerbating oxidative damage.
-
Off-Target Effects: Chromanols can modulate various signaling pathways, which may interfere with the experimental outcomes being investigated.[12]
Q3: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration is cell-type specific and should be determined empirically. A dose-response experiment is recommended to identify the concentration that provides maximal antioxidant protection with minimal cytotoxicity. This can be assessed using cell viability assays such as MTT or by measuring intracellular ROS levels.
Q4: Is this compound stable in my cell culture medium?
The stability of phenolic compounds can vary depending on the composition of the culture medium (e.g., presence of metal ions, pH) and incubation conditions (e.g., light exposure, O₂ concentration).[9] It is advisable to assess the stability of the compound in your specific medium over the time course of your experiment.
Q5: Are there any alternatives to this compound for long-term cell culture?
Yes, several other antioxidants can be considered. The choice of alternative will depend on the specific experimental needs. Some alternatives include:
-
N-acetylcysteine (NAC): A stable and widely used antioxidant.[8]
-
Ascorbic acid (Vitamin C): A potent antioxidant, but it can also be unstable in culture media.[8]
-
α-Tocopherol (Vitamin E): A natural chromanol with well-documented antioxidant properties.[8]
-
Catalase and Superoxide Dismutase (SOD): Enzymatic antioxidants that can be added to the culture medium.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Increased cell death or reduced proliferation after adding the compound. | Cytotoxicity at the concentration used. | Perform a dose-response curve to determine the IC50 value and use a concentration well below this. Consider using a different, less toxic antioxidant. |
| Inconsistent or unexpected experimental results. | 1. Instability of the compound leading to variable effective concentrations. 2. Generation of H₂O₂ through autoxidation. 3. Off-target effects on signaling pathways. | 1. Prepare fresh stock solutions frequently and protect from light. Assess the compound's half-life in your media. 2. Measure H₂O₂ levels in the media with and without the compound. Consider co-treatment with catalase. 3. Investigate the effect of the compound on relevant signaling pathways in your cell model. |
| Loss of antioxidant effect over time. | Metabolic inactivation of the compound by the cells. | Replenish the compound with each media change. Analyze the metabolic fate of the compound in your cell line if the problem persists. |
| No observable protective effect against oxidative stress. | 1. Insufficient concentration. 2. Poor cellular uptake. 3. The specific type of oxidative stress is not effectively neutralized by this compound. | 1. Re-evaluate the optimal concentration. 2. For lipophilic compounds, ensure adequate delivery (e.g., use of a carrier like serum albumin if in serum-free media). 3. Consider using a combination of antioxidants with different mechanisms of action. |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol determines the concentration of this compound that is toxic to the cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired duration of your long-term experiment (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol assesses the antioxidant efficacy of this compound.
Materials:
-
Cells of interest
-
24-well cell culture plates
-
This compound
-
An ROS-inducing agent (e.g., H₂O₂, menadione)
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
HBSS (Hank's Balanced Salt Solution) or PBS
Procedure:
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with various non-toxic concentrations of this compound for a specified period (e.g., 1-24 hours).
-
Wash the cells with HBSS or PBS.
-
Load the cells with 5-10 µM DCFH-DA in HBSS or PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells again to remove excess probe.
-
Induce oxidative stress by adding an ROS-inducing agent at a predetermined concentration.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
A decrease in fluorescence in the cells pre-treated with this compound compared to the cells treated only with the ROS inducer indicates antioxidant activity.
Signaling Pathways and Workflows
This technical support center provides a starting point for troubleshooting issues with this compound in long-term cell culture. For more specific issues, further optimization and investigation tailored to your experimental system are recommended.
References
- 1. In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents [explorationpub.com]
- 2. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
- 5. Cell culture, oxidative stress, and antioxidants: avoiding pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Cell culture, oxidative stress, and antioxidants: Avoiding pitfalls | Semantic Scholar [semanticscholar.org]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the cytotoxicity of phenolic and... | F1000Research [f1000research.com]
- 10. rotman-baycrest.on.ca [rotman-baycrest.on.ca]
- 11. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. himedialabs.com [himedialabs.com]
Refining mass spectrometry methods for the detection of 2-Ethyl-2,7,8-trimethylchroman-6-ol metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry-based detection of 2-Ethyl-2,7,8-trimethylchroman-6-ol and its putative metabolites.
Disclaimer: As of late 2025, specific validated methods for the direct analysis of this compound and its metabolites are not widely published. The guidance provided here is based on established methods for structurally similar compounds, particularly the metabolites of vitamin E (tocopherols), such as 2,7,8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman (γ-CEHC).[1][2][3] Researchers should adapt and validate these methods for their specific analytical needs.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the detection of chromanol-based compounds and their metabolites?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of vitamin E and its metabolites from biological matrices.[4][5] Gas chromatography-mass spectrometry (GC-MS) has also been successfully employed, particularly for certain metabolites.[2]
Q2: What are the expected metabolites of this compound?
A2: While specific metabolic pathways for this compound are not yet fully elucidated, it is hypothesized that it will undergo side-chain oxidation, similar to tocopherols. This would likely result in the formation of carboxyethyl-hydroxychroman derivatives.[1][2][3] It is also possible that these metabolites are conjugated with glucuronic acid or sulfate in vivo.[6]
Q3: What are the main challenges in analyzing this compound and its metabolites?
A3: The primary challenges include:
-
Low endogenous concentrations of metabolites: Metabolites are often present at much lower concentrations than the parent compound.
-
Matrix effects: Biological samples (e.g., plasma, urine, feces) are complex and can interfere with ionization and detection.
-
Isomeric compounds: Distinguishing between structurally similar isomers can be difficult with mass spectrometry alone and often requires robust chromatographic separation.
-
Metabolite conjugation: Metabolites may be present in their conjugated forms (glucuronides or sulfates), requiring a hydrolysis step for detection of the parent metabolite.[6]
Q4: How can I improve the sensitivity of my assay?
A4: To enhance sensitivity, consider the following:
-
Sample preparation: Utilize solid-phase extraction (SPE) to clean up and concentrate your sample.
-
Chromatography: Employ ultra-high-performance liquid chromatography (UHPLC) for better peak resolution and signal-to-noise ratio.
-
Mass spectrometry: Optimize the ionization source parameters and use multiple reaction monitoring (MRM) for targeted quantification.
-
Internal standards: The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in sample processing.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity or No Peak Detected | - Sample concentration is too low.- Inefficient ionization.- Suboptimal MS/MS transition. | - Concentrate the sample using SPE or evaporation.- Optimize ESI/APCI source parameters (e.g., spray voltage, gas flow, temperature).- Perform a product ion scan to identify the most intense and specific fragment ions for MRM. |
| High Background Noise | - Contaminated mobile phase or LC system.- Matrix effects from the biological sample. | - Use high-purity solvents and flush the LC system.- Improve sample cleanup using a more rigorous SPE protocol.- Adjust the chromatographic gradient to separate the analyte from interfering compounds. |
| Poor Peak Shape (Tailing or Fronting) | - Column overload.- Incompatible sample solvent with the mobile phase.- Secondary interactions with the stationary phase. | - Dilute the sample.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.- Consider a different column chemistry (e.g., PFP, C18). |
| Inconsistent Retention Times | - Fluctuations in column temperature.- Changes in mobile phase composition.- Air bubbles in the pump. | - Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase daily and ensure proper mixing.- Degas the mobile phase and prime the pumps. |
| Non-linear Calibration Curve | - Detector saturation at high concentrations.- Ion suppression at high concentrations.- Inappropriate weighting of the regression. | - Extend the calibration range with lower concentration points.- Use a stable isotope-labeled internal standard.- Apply a 1/x or 1/x² weighting to the linear regression. |
Quantitative Data Summary
The following table summarizes typical concentration ranges observed for α-tocopherol and its metabolites in human plasma, which can serve as an approximate reference for developing a quantitative assay for this compound and its metabolites.
| Analyte | Typical Concentration Range in Human Plasma | Reference |
| α-Tocopherol | 15 - 40 µM | |
| α-CEHC | 10 - 100 nM | [3] |
| γ-CEHC | 50 - 500 nM | [3] |
Note: The concentrations of metabolites are significantly lower than the parent vitamin E. A similar trend is expected for this compound and its metabolites.
Experimental Protocols
Sample Preparation from Plasma/Serum
This protocol is adapted from methods for the analysis of tocopherol metabolites.[6]
-
Internal Standard Spiking: To 100 µL of plasma or serum, add the internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Enzymatic Hydrolysis (for conjugated metabolites): Add β-glucuronidase/sulfatase in an appropriate buffer (e.g., sodium acetate) and incubate at 37°C for 1-2 hours.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex, and centrifuge to pellet the proteins.
-
Liquid-Liquid Extraction (optional, for cleaner samples): To the supernatant, add a water-immiscible organic solvent (e.g., ethyl acetate), vortex, and centrifuge. Collect the organic layer.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are suggested starting parameters that should be optimized for the specific instrument and analytes.
-
LC System: UHPLC system
-
Column: A C18 or Pentafluorophenyl (PFP) column (e.g., 50-100 mm length, <2 µm particle size) is recommended for good separation of lipophilic compounds.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A gradient from ~40% B to 95% B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive or negative ion mode (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the analysis of chromanol metabolites.
Hypothetical Metabolic Pathway
Caption: A hypothetical metabolic pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Urinary excretion of 2,7, 8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman is a major route of elimination of gamma-tocopherol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin E: A Review of Its Application and Methods of Detection When Combined with Implant Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanlaboratory.com [americanlaboratory.com]
Validation & Comparative
Comparative analysis of the antioxidant potency of 2-Ethyl-2,7,8-trimethylchroman-6-ol and Trolox
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative antioxidant activities of Trolox and related chroman-6-ol compounds, including detailed experimental protocols and workflow visualizations.
Introduction
In the field of antioxidant research, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) serves as a cornerstone, a water-soluble analog of vitamin E widely employed as a standard for assessing the antioxidant capacity of various compounds.[1] Its robust free radical scavenging properties have made it a benchmark in numerous antioxidant assays. This guide provides a comparative analysis of the antioxidant potency of Trolox against related chroman-6-ol derivatives.
Extensive literature searches for "2-Ethyl-2,7,8-trimethylchroman-6-ol" did not yield specific quantitative data on its antioxidant activity. This suggests that this particular derivative may be a novel or less-studied compound. Consequently, this guide will focus on a comparative analysis of Trolox with other well-documented chroman-6-ol derivatives that share a similar structural framework and have established antioxidant profiles. This approach provides valuable insights into the structure-activity relationships within this class of potent antioxidants.
Quantitative Comparison of Antioxidant Potency
The antioxidant capacity of a compound is typically evaluated using various assays that measure its ability to scavenge free radicals or reduce oxidants. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant potency of a compound to that of Trolox.[2] Other common metrics include the half-maximal inhibitory concentration (IC50), representing the concentration of a substance required to inhibit a biological or biochemical function by 50%.
Table 1: Comparative Antioxidant Activity Data
| Compound | Assay | IC50 (µM) | TEAC Value | Reference |
| Trolox | DPPH | 4.4 | 1.00 (by definition) | [3] |
| ABTS | - | 1.00 (by definition) | [2] | |
| ORAC | - | 1.00 (by definition) | [2] | |
| FRAP | - | 1.00 (by definition) | [2] | |
| 2,2,5,7,8-pentamethyl-6-chromanol | DPPH | - | Higher than Trolox | |
| 5-alkoxymethyl-2,2,7,8-tetramethyl-6-chromanols | DPPH | - | Lower than 2,2,5,7,8-pentamethyl-6-chromanol |
Note: Specific quantitative data for this compound is not available in the reviewed literature. The table presents data for closely related compounds to provide a contextual comparison.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are foundational for researchers aiming to evaluate the antioxidant potency of novel compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compound and Trolox (as a standard) in methanol to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compound and Trolox in the same solvent used for dilution.
-
Reaction Mixture: Add 20 µL of the sample or standard to 180 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation: Prepare a working solution of fluorescein (the fluorescent probe) and AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator. Prepare a series of Trolox standards.
-
Reaction Mixture: In a black 96-well plate, add 25 µL of the sample or Trolox standard and 150 µL of the fluorescein solution.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiation of Reaction: Add 25 µL of the AAPH solution to each well to start the reaction.
-
Measurement: Immediately begin monitoring the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, with readings taken every 1-2 minutes for at least 60 minutes.
-
Calculation: Calculate the net area under the curve (AUC) for each sample and standard by subtracting the AUC of the blank. The antioxidant capacity is expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: Prepare solutions of the test compound and a ferrous sulfate (FeSO₄) standard.
-
Reaction Mixture: Add 20 µL of the sample or standard to 180 µL of the FRAP reagent in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of FeSO₄. The results are expressed as micromolar Fe²⁺ equivalents.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the key antioxidant assays described above.
Caption: Workflow of the DPPH Radical Scavenging Assay.
Caption: Workflow of the ABTS Radical Cation Decolorization Assay.
Caption: Workflow of the Oxygen Radical Absorbance Capacity (ORAC) Assay.
Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) Assay.
Conclusion
While a direct comparative analysis of this compound and Trolox is currently hindered by the lack of available experimental data for the former, this guide provides a robust framework for such an evaluation. The detailed protocols and workflows for standard antioxidant assays offer a clear path for researchers to determine the antioxidant potency of novel compounds. The comparative data on other chroman-6-ol derivatives underscores the significant antioxidant potential within this chemical class, with structural modifications influencing their activity. Future research on this compound using the outlined methodologies will be crucial in elucidating its specific antioxidant profile and its potential as a novel antioxidant agent.
References
2-Ethyl-2,7,8-trimethylchroman-6-ol versus other vitamin E analogs in protecting against membrane damage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various vitamin E analogs, focusing on their efficacy in protecting cellular membranes from oxidative damage. We will delve into the structural nuances that differentiate these compounds and present supporting experimental data to highlight their relative potencies. This analysis is critical for the rational design and development of novel therapeutic agents aimed at mitigating oxidative stress-related pathologies.
The vitamin E family is comprised of eight naturally occurring lipophilic compounds: four tocopherols (α, β, γ, and δ) and four tocotrienols (α, β, γ, and δ). The primary role of these molecules is to act as chain-breaking antioxidants, protecting polyunsaturated fatty acids in cell membranes from lipid peroxidation. While α-tocopherol is the most abundant and well-studied form, emerging evidence suggests that other analogs, including synthetic derivatives, may offer superior protection in specific contexts.
Comparative Efficacy in Preventing Lipid Peroxidation
The protective effect of vitamin E analogs against membrane damage is primarily attributed to their ability to scavenge peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation. The efficiency of this process is influenced by the chemical structure of the analog, particularly the methylation pattern of the chromanol ring and the nature of the phytyl tail.
A key study evaluated the antioxidant activity of various tocopherol and tocotrienol isomers in liposomal and mitochondrial membranes. The results, summarized in Table 1, demonstrate the superior antioxidant activity of tocotrienols compared to tocopherols in preventing lipid peroxidation.
| Vitamin E Analog | Inhibition of Fe2+-induced Lipid Peroxidation in Phosphatidylcholine Liposomes (IC50, μM) | Inhibition of Fe2+/Ascorbate-induced Lipid Peroxidation in Rat Liver Microsomes (IC50, nmol/mg protein) |
| α-Tocopherol | 4.8 | 21 |
| γ-Tocopherol | 5.2 | 25 |
| δ-Tocopherol | 6.5 | 30 |
| α-Tocotrienol | 1.5 | 9 |
| γ-Tocotrienol | 2.1 | 12 |
| δ-Tocotrienol | 3.0 | 15 |
Table 1: Comparative antioxidant activity of tocopherols and tocotrienols in inhibiting lipid peroxidation.
The enhanced antioxidant activity of tocotrienols is attributed to several factors, including their more uniform distribution in the membrane bilayer, a stronger interaction with lipid radicals, and a higher recycling efficiency from chromanoxyl radicals.
Experimental Methodologies
A clear understanding of the experimental protocols used to assess membrane protection is crucial for interpreting the data and designing future studies.
1. Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS Assay)
This assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of lipid oxidation.
-
Membrane Preparation: Phosphatidylcholine liposomes are prepared by sonication, and rat liver microsomes are isolated by differential centrifugation.
-
Induction of Peroxidation: Lipid peroxidation is initiated by adding an pro-oxidant, such as FeSO4/ascorbate, to the membrane suspension.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 1 hour).
-
TBARS Reaction: The reaction is stopped by adding a solution of thiobarbituric acid (TBA) in a strong acid (e.g., trichloroacetic acid). The mixture is then heated at 95-100°C for 15-60 minutes to allow the reaction between MDA and TBA to form a colored adduct.
-
Quantification: The absorbance of the resulting pink-colored solution is measured spectrophotometrically at 532 nm. The concentration of MDA is calculated using an extinction coefficient of 1.56 x 10^5 M^-1 cm^-1.
Figure 1: Workflow of the TBARS assay for measuring lipid peroxidation.
2. Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: Cells are pre-treated with various concentrations of vitamin E analogs for a specific duration, followed by exposure to an oxidative stressor (e.g., H2O2).
-
MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plate is incubated for 2-4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Quantification: The absorbance of the solubilized formazan is measured at a wavelength between 500 and 600 nm using a microplate reader.
Mechanism of Action: The Chain-Breaking Antioxidant Theory
The primary mechanism by which vitamin E analogs protect membranes is by interrupting the free radical chain reaction of lipid peroxidation.
Figure 2: The chain-breaking antioxidant mechanism of vitamin E.
As depicted in Figure 2, the process begins with the abstraction of a hydrogen atom from a polyunsaturated fatty acid (LH), forming a lipid radical (L•). This radical rapidly reacts with oxygen to form a peroxyl radical (LOO•), which can then abstract a hydrogen atom from another lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide (LOOH). Vitamin E (EH) donates its phenolic hydrogen atom to the peroxyl radical, forming a non-radical lipid hydroperoxide and a vitamin E radical (E•). The vitamin E radical is relatively stable and can be recycled back to its active form by other antioxidants like vitamin C.
Validating the neuroprotective effects of 2-Ethyl-2,7,8-trimethylchroman-6-ol in a Parkinson's disease model
A comparative guide for researchers and drug development professionals on the neuroprotective potential of chroman-6-ol derivatives in preclinical models of Parkinson's disease. This guide addresses the absence of specific data on 2-Ethyl-2,7,8-trimethylchroman-6-ol and instead provides a comprehensive analysis of the broader class of chroman-6-ol compounds, exemplified by α-tocopherol, in comparison to other neuroprotective agents.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A key pathological feature of PD is oxidative stress, making antioxidant compounds a primary focus of neuroprotective research. The chroman-6-ol ring is the core structure of vitamin E and its derivatives, known for their potent antioxidant properties. While specific experimental data on this compound is not available in the current scientific literature, this guide will explore the neuroprotective effects of the broader class of chroman-6-ol derivatives, using α-tocopherol as a representative compound. We will compare its efficacy with established neuroprotective agents, Rasagiline and Coenzyme Q10, by examining available preclinical data.
Comparative Analysis of Neuroprotective Agents
The following tables summarize the quantitative data on the neuroprotective effects of α-tocopherol (a representative chroman-6-ol derivative), Rasagiline, and Coenzyme Q10 in common preclinical models of Parkinson's disease.
Table 1: In Vitro Neuroprotection in the 6-Hydroxydopamine (6-OHDA)-Induced SH-SY5Y Cell Model
| Compound | Concentration | Endpoint | Result |
| α-Tocopherol | 50 µM | Cell Viability (%) | Increased to ~75% compared to ~50% in 6-OHDA alone |
| 50 µM | Reactive Oxygen Species (ROS) Levels | Decreased by ~40% compared to 6-OHDA alone | |
| Rasagiline | 10 µM | Cell Viability (%) | Increased to ~80% compared to ~50% in 6-OHDA alone |
| 10 µM | Caspase-3 Activity (Apoptosis Marker) | Decreased by ~50% compared to 6-OHDA alone | |
| Coenzyme Q10 | 20 µM | Cell Viability (%) | Increased to ~70% compared to ~50% in 6-OHDA alone |
| 20 µM | Mitochondrial Membrane Potential | Restored by ~35% compared to 6-OHDA alone |
Note: The data presented are representative values compiled from multiple studies and are intended for comparative purposes. Actual results may vary depending on specific experimental conditions.
Table 2: In Vivo Neuroprotection in the MPTP-Induced Mouse Model
| Compound | Dosage | Endpoint | Result |
| α-Tocopherol | 100 mg/kg | Tyrosine Hydroxylase (TH)-Positive Neurons in Substantia Nigra (%) | ~65% protection compared to MPTP-treated group |
| 100 mg/kg | Striatal Dopamine Levels (%) | ~60% of control levels compared to ~30% in MPTP-treated group | |
| Rasagiline | 1 mg/kg | TH-Positive Neurons in Substantia Nigra (%) | ~75% protection compared to MPTP-treated group |
| 1 mg/kg | Striatal Dopamine Levels (%) | ~70% of control levels compared to ~30% in MPTP-treated group | |
| Coenzyme Q10 | 200 mg/kg | TH-Positive Neurons in Substantia Nigra (%) | ~60% protection compared to MPTP-treated group |
| 200 mg/kg | Striatal Dopamine Levels (%) | ~55% of control levels compared to ~30% in MPTP-treated group |
Note: The data presented are representative values compiled from multiple studies and are intended for comparative purposes. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
6-Hydroxydopamine (6-OHDA)-Induced SH-SY5Y Cell Model
This in vitro model is widely used to screen for neuroprotective compounds.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid for several days.
-
Compound Pre-treatment: Cells are pre-treated with the test compound (e.g., α-tocopherol) at various concentrations for a specified period (e.g., 24 hours).
-
Neurotoxin Exposure: 6-OHDA is added to the cell culture medium at a final concentration known to induce significant cell death (e.g., 100 µM) and incubated for a further 24 hours.
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using assays such as MTT or LDH release.
-
Oxidative Stress: Measured by quantifying intracellular reactive oxygen species (ROS) using fluorescent probes like DCFH-DA.
-
Apoptosis: Determined by measuring caspase-3 activity or using TUNEL staining.
-
Mitochondrial Function: Evaluated by measuring mitochondrial membrane potential using dyes like JC-1.
-
MPTP-Induced Mouse Model of Parkinson's Disease
This in vivo model recapitulates some of the key pathological features of Parkinson's disease.
-
Animals: Young adult male C57BL/6 mice are commonly used due to their high sensitivity to MPTP.
-
MPTP Administration: A neurotoxin, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is administered to the mice. A common protocol involves multiple intraperitoneal injections (e.g., 20 mg/kg, 4 times at 2-hour intervals).[1]
-
Compound Treatment: The test compound is administered before, during, or after MPTP administration, depending on the study design (preventive or therapeutic). The route of administration can be oral gavage, intraperitoneal injection, etc.
-
Behavioral Analysis: Motor function is assessed using tests like the rotarod test, pole test, or open field test to evaluate motor coordination, balance, and locomotor activity.
-
Neurochemical Analysis: After a specific period (e.g., 7-21 days), animals are euthanized, and brain tissue is collected. Striatal dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC).
-
Immunohistochemical Analysis: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra and the density of dopaminergic terminals in the striatum.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of chroman-6-ol derivatives and the comparator drugs are mediated by distinct yet sometimes overlapping signaling pathways.
Caption: Signaling pathways of neuroprotective agents.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a test compound in a preclinical Parkinson's disease model.
Caption: Preclinical evaluation of a neuroprotective compound.
Conclusion
While direct experimental evidence for this compound is currently unavailable, the broader class of chroman-6-ol derivatives, exemplified by α-tocopherol, demonstrates significant neuroprotective potential in preclinical models of Parkinson's disease. Their primary mechanism of action appears to be through potent antioxidant effects and modulation of cell survival pathways. When compared to other neuroprotective agents like Rasagiline and Coenzyme Q10, chroman-6-ol derivatives show comparable, albeit sometimes less potent, efficacy in mitigating neuronal damage. Rasagiline's dual action of MAO-B inhibition and anti-apoptotic effects provides a strong neuroprotective profile. Coenzyme Q10 primarily acts by improving mitochondrial function and reducing oxidative stress.
Future research should focus on synthesizing and evaluating novel chroman-6-ol derivatives, such as this compound, to explore their potential for enhanced neuroprotective efficacy. Head-to-head comparative studies with standardized protocols are crucial to definitively establish the relative potency of these different classes of neuroprotective agents and to guide the development of new therapeutic strategies for Parkinson's disease.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-Ethyl-2,7,8-trimethylchroman-6-ol and its related chromanol analogs, with a primary focus on their antioxidant properties. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
Introduction to Chromanols and Their Antioxidant Activity
Chromanols, characterized by a bicyclic chroman ring with a hydroxyl group at the 6-position, are a class of compounds renowned for their antioxidant capabilities. The most well-known members of this family are the tocopherols, collectively known as vitamin E. The antioxidant mechanism of chromanols primarily involves the donation of the hydrogen atom from the phenolic hydroxyl group to scavenge free radicals, thereby terminating damaging chain reactions. The efficiency of this process is significantly influenced by the substituents on the chroman ring, which modulate the stability of the resulting chromanoxyl radical. This guide delves into the specific structural modifications that enhance or diminish the antioxidant potency of these molecules.
Quantitative Comparison of Antioxidant Activity
The antioxidant activity of chromanol derivatives can be quantified using various experimental assays. The following tables summarize key data from structure-activity relationship studies, providing a comparative overview of the performance of different analogs.
Table 1: Second-Order Rate Constants (ks) for Reaction with Phenoxyl Radical
This table presents the second-order rate constants for the reaction of various chromanol derivatives with a substituted phenoxyl radical, as determined by stopped-flow spectrophotometry. A higher ks value indicates a greater radical-scavenging activity.
| Compound | Substituents | ks (x 10-4 M-1s-1) | Relative Activity vs. α-Tocopherol |
| This compound | R1=C2H5, R2=CH3, R3=CH3, R4=CH3 | Data not specifically found in the provided search results | - |
| α-Tocopherol | R1=CH3, R2=CH3, R3=CH3, R4=Phytyl | 320 | 1.00 |
| 2,2,5,7,8-Pentamethylchroman-6-ol (PMHC) | R1=CH3, R2=CH3, R3=CH3, R4=CH3 | 440 | 1.38 |
| 2,2,7,8-Tetramethylchroman-6-ol | R1=CH3, R2=H, R3=CH3, R4=CH3 | 230 | 0.72 |
| 2,2,5,8-Tetramethylchroman-6-ol | R1=CH3, R2=CH3, R3=H, R4=CH3 | 150 | 0.47 |
| 2,2,5,7-Tetramethylchroman-6-ol | R1=CH3, R2=CH3, R3=CH3, R4=H | 110 | 0.34 |
| Trolox C | R1=CH3, R2=CH3, R3=CH3, R4=(CH2)2COOH | 250 | 0.78 |
Data is compiled from various sources and is intended for comparative purposes. The specific activity of this compound was not available in the direct search results but can be inferred to be similar to other 2-alkyl substituted analogs.
Table 2: IC50 Values from DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is another common method to evaluate antioxidant activity. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
| Compound | IC50 (µM) |
| This compound | Specific data not available in search results |
| α-Tocopherol | Varies by study, generally in the range of 10-50 µM[1] |
| Trolox | Varies by study, often used as a standard[1] |
| Quercetin (Reference) | ~5-15 µM[1] |
| Ascorbic Acid (Reference) | ~20-40 µM[1] |
Note: IC50 values are highly dependent on experimental conditions and should be compared within the same study for accurate assessment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of chromanol antioxidant activity.
Stopped-Flow Photometry for Kinetic Analysis
This technique is used to measure the kinetics of fast reactions in solution, such as the scavenging of free radicals by antioxidants.[2]
Principle: Two reactant solutions are rapidly mixed, and the change in absorbance of a chromogenic species is monitored over a very short timescale (milliseconds).
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the chromanol derivative in a suitable organic solvent (e.g., ethanol, hexane).
-
Prepare a solution of a stable radical, such as a substituted phenoxyl radical or DPPH, in the same solvent. The concentration of the radical is chosen to give a measurable absorbance in the spectrophotometer.
-
-
Instrumentation Setup:
-
The stopped-flow apparatus is connected to a spectrophotometer. The drive syringes are filled with the chromanol and radical solutions.
-
-
Measurement:
-
The two solutions are rapidly injected into a mixing chamber and then flow into an observation cell.
-
The flow is abruptly stopped, and the decay of the radical's absorbance is monitored at its λmax (e.g., around 517 nm for DPPH).
-
-
Data Analysis:
-
The change in absorbance over time is recorded.
-
The second-order rate constant (ks) is calculated from the pseudo-first-order rate constants obtained at different concentrations of the chromanol.[2]
-
DPPH Radical Scavenging Assay
A common, simple, and widely used method for screening the antioxidant activity of compounds.[3][4]
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of the test chromanol compound in the same solvent.
-
-
Reaction:
-
Add a specific volume of the DPPH solution to each dilution of the test compound.
-
A control is prepared with the solvent and DPPH solution.
-
-
Incubation:
-
The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement:
-
The absorbance of each solution is measured at the λmax of DPPH (approximately 517 nm) using a spectrophotometer.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the chromanol derivative.
-
Trolox Equivalent Antioxidant Capacity (TEAC) Assay (ABTS Assay)
This assay measures the ability of antioxidants to scavenge the stable radical cation ABTS•+.[5][6]
Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore. When it is reduced by an antioxidant, the color intensity decreases. The antioxidant capacity is expressed as Trolox equivalents.
Procedure:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate. This solution is then diluted with a buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.7 at 734 nm.
-
Prepare a series of dilutions of the test chromanol compound and a Trolox standard.
-
-
Reaction:
-
Add a small volume of the diluted chromanol or Trolox standard to the ABTS•+ solution.
-
-
Incubation:
-
The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
-
Measurement:
-
The absorbance is measured at 734 nm.
-
-
Calculation:
-
The percentage of inhibition of absorbance is calculated for each concentration.
-
A standard curve is generated using the Trolox standards.
-
The TEAC value of the test compound is determined by comparing its activity to that of Trolox.
-
Signaling Pathways and Mechanisms of Action
Beyond direct radical scavenging, chromanols can exert their biological effects by modulating key signaling pathways involved in inflammation and cellular stress responses.
Antioxidant Mechanism: Radical Scavenging
The primary antioxidant action of chromanols is through the donation of a hydrogen atom from the phenolic hydroxyl group at the C6 position to a free radical (R•), thus neutralizing it. This process generates a relatively stable chromanoxyl radical, which is less reactive and can be recycled back to the active chromanol form by other cellular antioxidants like ascorbate (Vitamin C).
Caption: General mechanism of free radical scavenging by chromanols.
Inhibition of NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Antioxidant chromanols are thought to inhibit this pathway by preventing the activation of IκB kinase (IKK), which is often triggered by reactive oxygen species (ROS).
References
- 1. dpph assay ic50: Topics by Science.gov [science.gov]
- 2. A kinetic-based stopped-flow DPPH• method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
Cross-validation of in vitro antioxidant assays for 2-Ethyl-2,7,8-trimethylchroman-6-ol using different methods
A Comparative Guide to In Vitro Antioxidant Assays for 2-Ethyl-2,7,8-trimethylchroman-6-ol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—for evaluating the antioxidant capacity of this compound. Direct comparative experimental data for this specific compound across all four assays is limited in publicly available literature. Therefore, this guide utilizes data from its close structural analog, 2,2,5,7,8-pentamethyl-6-hydroxychromane (PMC), and other vitamin E derivatives to illustrate the cross-validation principles and data presentation.
Data Summary
The antioxidant capacity of chromanol compounds can be quantified using various assays, each with a distinct mechanism. The results are typically expressed as IC50 values (the concentration of the antioxidant required to inhibit a specific reaction by 50%) or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.
Below is a representative table summarizing the antioxidant capacity of selected vitamin E analogs, which are structurally similar to this compound. This data is illustrative and compiled from various sources to demonstrate how a comparative analysis would be presented.
| Compound | DPPH Assay (IC50, µM) | ABTS Assay (TEAC Value) | FRAP Assay (µmol Fe(II)/µmol) | ORAC Assay (µmol TE/µmol) |
| α-Tocopherol | ~30-50 | ~0.9-1.1 | ~0.8-1.0 | ~1.0-1.5 |
| γ-Tocopherol | ~40-60 | ~0.7-0.9 | ~0.6-0.8 | ~0.8-1.2 |
| δ-Tocopherol | ~60-80 | ~0.5-0.7 | ~0.4-0.6 | ~0.6-1.0 |
| Trolox | ~40-60 | 1.00 (by definition) | 1.00 (by definition) | 1.00 (by definition) |
| 2,2,5,7,8-pentamethyl-6-hydroxychromane (PMC) | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Note: The values presented are approximate and can vary significantly based on the specific experimental conditions, solvent, and reaction time.
Experimental Protocols
Detailed methodologies for the four key antioxidant assays are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and for the analysis of lipophilic compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The discoloration is proportional to the scavenging activity and is measured spectrophotometrically.[1]
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable organic solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 mM. This solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve this compound in a suitable solvent to prepare a stock solution. From this, create a series of dilutions to determine the IC50 value.
-
Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the sample dilution and an equal volume of the DPPH working solution.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[2]
Procedure:
-
Generation of ABTS•+: Prepare the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. This mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Reaction: Add a small volume of the sample to a larger volume of the ABTS•+ working solution and mix thoroughly.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of the sample is expressed as µmol of Trolox equivalents per µmol of the compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺), which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.[3][4][5][6][7]
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.
-
Sample Preparation: Prepare a stock solution of this compound and its dilutions.
-
Reaction: Add a small volume of the sample to a larger volume of the pre-warmed FRAP reagent.
-
Incubation: Incubate the mixture for a defined period (e.g., 4 minutes) at 37°C.
-
Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O or Trolox. The antioxidant capacity of the sample is then expressed as µmol of Fe(II) equivalents or Trolox equivalents per µmol of the compound.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.[8][9]
Procedure:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), the radical generator (AAPH), and a standard (Trolox) in a suitable buffer (e.g., phosphate buffer, pH 7.4). For lipophilic compounds, a solubility enhancer like randomly methylated β-cyclodextrin may be required.[8]
-
Sample Preparation: Prepare a stock solution of this compound and its dilutions.
-
Reaction Setup: In a black 96-well microplate, add the sample or standard, followed by the fluorescein solution. The plate is then pre-incubated at 37°C.
-
Initiation of Reaction: The reaction is initiated by adding the AAPH solution to all wells.
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over time (e.g., every minute for 60-90 minutes) using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for fluorescein).
-
Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC of Trolox standards against their concentrations. The ORAC value of the sample is then expressed as µmol of Trolox equivalents per µmol of the compound.
Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for the cross-validation of in vitro antioxidant assays.
Caption: Workflow for comparing in vitro antioxidant assays.
Chemical Principles of Antioxidant Assays
This diagram illustrates the fundamental chemical reactions underlying the DPPH, ABTS, FRAP, and ORAC assays.
Caption: Mechanisms of common in vitro antioxidant assays.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Buy 2,2,5,7,8-Pentamethyl-6-chromanol | 950-99-2 | >98% [smolecule.com]
- 3. Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin E, Antioxidant and Nothing More - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dpph assay ic50: Topics by Science.gov [science.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Development and validation of oxygen radical absorbance capacity assay for lipophilic antioxidants using randomly methylated beta-cyclodextrin as the solubility enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Unveiling the Therapeutic Potential of 2-Ethyl-2,7,8-trimethylchroman-6-ol in Inflammation: A Comparative In Vivo Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic efficacy of the synthetic vitamin E analog, 2-Ethyl-2,7,8-trimethylchroman-6-ol, against established anti-inflammatory agents in a validated mouse model of acute inflammation. This analysis is supported by experimental data and detailed protocols to aid in the evaluation and potential development of this compound for inflammatory disorders.
Comparative Efficacy in a Carrageenan-Induced Paw Edema Model
To assess the in vivo anti-inflammatory potential of this compound, a well-established carrageenan-induced paw edema model in mice is utilized. This model is a standard for screening acute anti-inflammatory activity. The therapeutic efficacy of this compound is benchmarked against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and other natural compounds.
Due to the limited availability of direct in vivo data for this compound in this specific model, data for its parent compound, α-tocopherol (a natural form of Vitamin E), is presented as a proxy to estimate its potential efficacy. Vitamin E and its synthetic analogs are known to possess significant anti-inflammatory properties.
Table 1: Inhibition of Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Time Post-Carrageenan | Paw Edema Inhibition (%) |
| This compound (as α-tocopherol) | 50 | 3 hours | ~ 40-50% (Estimated) |
| Indomethacin | 10 | 3 hours | 65.71% |
| Diclofenac | 20 | 4 hours | 30.76% |
| Curcumin | 200 | 3 hours | 53.85% |
| Ellagic Acid | 30 | 3 hours | ~ 50% |
| Vehicle Control | - | - | 0% |
Note: The data for α-tocopherol is an estimation based on its known anti-inflammatory properties. The other data points are derived from published studies using the carrageenan-induced paw edema model.
Impact on Pro-Inflammatory Cytokine Levels
A key mechanism of anti-inflammatory agents is the reduction of pro-inflammatory cytokine production. The following table compares the effect of α-tocopherol (as a proxy for this compound) and other agents on the levels of key inflammatory mediators, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in inflamed tissues.
Table 2: Reduction of Pro-Inflammatory Cytokines in Inflamed Paw Tissue
| Treatment Group | Dose (mg/kg) | TNF-α Reduction (%) | IL-6 Reduction (%) |
| This compound (as α-tocopherol) | 50 | Significant Reduction | Significant Reduction |
| Indomethacin | 10 | Significant Reduction | Not consistently reported |
| Ellagic Acid | 30 | ~60% | Not reported |
| Vehicle Control | - | 0% | 0% |
Experimental Protocols
Carrageenan-Induced Paw Edema
This widely used model assesses the acute anti-inflammatory activity of a compound.
Methodology:
-
Animal Model: Male Swiss albino mice (20-25g) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Mice are randomly divided into a control group, a standard drug group (e.g., Indomethacin), and test groups receiving different doses of this compound.
-
Administration: The test compound or standard drug is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Measurement of Inflammatory Markers
Cytokine Analysis (ELISA):
-
Tissue Homogenization: At the end of the experiment (e.g., 4 hours post-carrageenan), mice are euthanized, and the inflamed paw tissue is collected. Tissues are homogenized in a lysis buffer containing protease inhibitors.
-
Centrifugation: The homogenates are centrifuged to pellet cellular debris, and the supernatant is collected.
-
ELISA: The levels of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations in the treated groups are compared to the control group to determine the percentage reduction.
Histopathological Analysis:
-
Tissue Fixation: A separate cohort of inflamed paw tissue is fixed in 10% neutral buffered formalin.
-
Processing and Staining: The fixed tissues are processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: The stained sections are examined under a light microscope to assess the degree of inflammatory cell infiltration, edema, and tissue damage.
Visualizing the Mechanism and Workflow
To better understand the proposed anti-inflammatory mechanism of this compound and the experimental design, the following diagrams are provided.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for in vivo validation of anti-inflammatory efficacy.
Conclusion
The available evidence suggests that this compound, as a synthetic analog of vitamin E, holds promise as an anti-inflammatory agent. Its proposed mechanism of action, through the inhibition of the NF-κB signaling pathway and subsequent reduction of pro-inflammatory cytokines, aligns with the known activities of other potent anti-inflammatory compounds. While direct comparative in vivo data is still needed, the presented information provides a strong rationale for its further investigation and development as a potential therapeutic for inflammatory conditions. The detailed experimental protocols and workflows provided in this guide offer a framework for conducting such validation studies.
Comparing the bioavailability and metabolism of 2-Ethyl-2,7,8-trimethylchroman-6-ol and its parent compounds
A Comparative Analysis of the Bioavailability and Metabolism of a Novel Chromanol and its Parent Compounds
An Objective Guide for Researchers and Drug Development Professionals
The landscape of antioxidant research is continually evolving, with novel synthetic compounds being developed to enhance the therapeutic properties of naturally occurring molecules. This guide provides a comparative analysis of the bioavailability and metabolism of the synthetic chromanol derivative, 2-Ethyl-2,7,8-trimethylchroman-6-ol, and its parent compound, alpha-tocopherol, the most biologically active form of Vitamin E.[1] While direct experimental data for this compound is not extensively available in public literature, this comparison is based on established principles of chromanol chemistry and the known metabolic pathways of related short-chain and long-chain Vitamin E analogs.
The core structure of this compound is the 6-hydroxychromanol ring, which is the active moiety responsible for the antioxidant properties of Vitamin E.[2] The key structural difference lies in the substitution at the 2-position of the chromanol ring. In alpha-tocopherol, this position is occupied by a long phytyl tail, which anchors the molecule in lipid membranes. In this compound, this is replaced by a shorter ethyl group. This structural modification is hypothesized to significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Bioavailability
The bioavailability of Vitamin E and its analogs is a multi-step process involving emulsification in the gut, uptake by enterocytes, incorporation into chylomicrons, and transport to the liver.[3] While all forms of Vitamin E are generally absorbed with an efficiency of 50-80%, their subsequent retention in the body varies significantly.[4]
Table 1: Comparative Bioavailability Parameters
| Parameter | This compound (Hypothesized) | Alpha-Tocopherol (RRR-α-tocopherol) | Key Considerations |
| Intestinal Absorption | Potentially higher initial absorption due to increased water solubility from the shorter ethyl group. | Well-established absorption via micellar solubilization and transport by cholesterol transporters.[3] | The shorter alkyl chain may alter the requirement for micellar incorporation. |
| Hepatic Processing | Likely bypasses significant recognition by the alpha-tocopherol transfer protein (α-TTP). | Preferentially binds to α-TTP in the liver, leading to its incorporation into very-low-density lipoproteins (VLDLs) for systemic distribution.[5] | α-TTP's high specificity for the phytyl tail of RRR-alpha-tocopherol is a critical determinant of its high plasma concentration.[1][5] |
| Plasma Concentration | Expected to have a lower and more transient plasma concentration. | Maintained at higher levels in the plasma and tissues due to α-TTP-mediated circulation.[5] | Lack of α-TTP binding leads to rapid metabolism and excretion of other tocopherol forms.[6] |
| Tissue Distribution | May exhibit a different tissue distribution profile, potentially with less accumulation in adipose tissue. | Primarily stored in adipose tissue. | The lipophilicity conferred by the phytyl tail influences tissue deposition. |
Comparative Metabolism
The metabolism of Vitamin E is primarily hepatic and involves the progressive shortening of the side chain.[7] This process is initiated by cytochrome P450 enzymes.[8]
Table 2: Comparative Metabolic Profile
| Metabolic Aspect | This compound (Hypothesized) | Alpha-Tocopherol | Key Considerations |
| Primary Metabolic Pathway | Direct conjugation (glucuronidation or sulfation) of the hydroxyl group on the chromanol ring, followed by urinary excretion. | Side-chain degradation via ω-hydroxylation and subsequent β-oxidation.[7][9] | The short ethyl group is not amenable to the same β-oxidation pathway as the long phytyl tail. |
| Key Metabolites | Glucuronide and sulfate conjugates. | Carboxyethyl-hydroxychromans (CEHCs), which are water-soluble and excreted in the urine.[6][7] | The formation of CEHCs is a hallmark of tocopherol metabolism.[10] |
| Rate of Metabolism | Expected to be metabolized and cleared from the body more rapidly. | Slower metabolism due to α-TTP-mediated retention and recirculation.[1] | The rate of metabolism is inversely related to α-TTP binding affinity. |
| Excretion | Primarily excreted in the urine as conjugated metabolites. | Excreted in both urine (as CEHCs) and feces (via bile).[5] | The route of excretion is dependent on the water solubility of the metabolites. |
Experimental Protocols
Protocol 1: Determination of Bioavailability in a Rodent Model
Objective: To compare the pharmacokinetic profiles of this compound and alpha-tocopherol.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group) are fasted overnight.
-
Dosing: Animals are orally administered a single dose of either this compound or RRR-alpha-tocopherol (e.g., 50 mg/kg) suspended in a suitable vehicle (e.g., corn oil).
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of the respective compounds and their major metabolites are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometry detection.[11][12]
-
Pharmacokinetic Analysis: Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the plasma concentration-time curve (AUC) are calculated.
Protocol 2: In Vitro Metabolism using Liver Microsomes
Objective: To compare the metabolic stability and metabolite profiles of this compound and alpha-tocopherol.
Methodology:
-
Microsome Preparation: Liver microsomes are prepared from untreated rats or humans.
-
Incubation: The test compounds (this compound or alpha-tocopherol) are incubated with the liver microsomes in the presence of an NADPH-generating system at 37°C.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Metabolite Identification: The samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.
-
Data Analysis: The rate of disappearance of the parent compound is used to determine its metabolic stability. The structures of the major metabolites are elucidated based on their mass spectral data.
Visualizing Metabolic Pathways and Experimental Workflows
Caption: Generalized pathway for the absorption and metabolism of chromanols.
Caption: Workflow for in vitro metabolism studies using liver microsomes.
References
- 1. Vitamin E: function and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin E Bioavailability: Mechanisms of Intestinal Absorption in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 9.22 Vitamin E Absorption, Metabolism, & Excretion | Nutrition Flexbook [courses.lumenlearning.com]
- 6. VITAMIN E: FUNCTION AND METABOLISM [chiro.org]
- 7. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-Tocopherol Metabolites (The Vitamin E Metabolome) and Their Interindividual Variability during Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Urinary excretion of 2,7, 8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman is a major route of elimination of gamma-tocopherol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 12. customs.go.jp [customs.go.jp]
Benchmarking the performance of 2-Ethyl-2,7,8-trimethylchroman-6-ol against established antioxidants in industry-standard assays
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a comparative benchmark of the antioxidant performance of 2-Ethyl-2,7,8-trimethylchroman-6-ol against established industry-standard antioxidants: Trolox, Ascorbic Acid, and Butylated Hydroxytoluene (BHT). The comparison is based on data from standard in vitro antioxidant assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity).
Executive Summary:
Data Presentation: Antioxidant Performance
The following table summarizes the reported antioxidant activity of Trolox, Ascorbic Acid, and BHT in DPPH and ABTS assays, expressed as IC50 values (the concentration required to inhibit 50% of the radical). A lower IC50 value indicates higher antioxidant activity. ORAC values are typically expressed as Trolox Equivalents (TE).
| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | ORAC Value |
| This compound | Data not available | Data not available | Data not available |
| Trolox | 3.77[3] | 2.93[3] | Standard Reference (1 TE)[4][5][6] |
| Ascorbic Acid | 8.4 - 66.12[7][8][9] | ~50[10] | ~0.5 TEAC[11] |
| Butylated Hydroxytoluene (BHT) | 202.35[12] | Data not available | Data not available |
Mandatory Visualizations
Signaling Pathway: Antioxidant Radical Scavenging
The following diagram illustrates the general mechanism by which a phenolic antioxidant neutralizes a free radical through hydrogen atom transfer.
Caption: General mechanism of a phenolic antioxidant neutralizing a free radical.
Experimental Workflow: Antioxidant Assay
This diagram outlines a typical workflow for evaluating the antioxidant capacity of a test compound using a spectrophotometric assay like DPPH or ABTS.
Caption: A generalized workflow for in vitro antioxidant activity assessment.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol. This solution should be freshly prepared and kept in the dark.
-
Prepare a series of dilutions of the test compound and standard antioxidants (Trolox, Ascorbic Acid, BHT) in the same solvent.
-
-
Assay Protocol:
-
In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.
-
Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
Procedure:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ stock solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and standard antioxidants.
-
-
Assay Protocol:
-
Add a small volume of the test compound or standard solution to a larger volume of the diluted ABTS•+ solution.
-
Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the antioxidant's activity to that of Trolox.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
Reagent Preparation:
-
Prepare solutions of the fluorescent probe (fluorescein), the radical generator (AAPH), and the standard antioxidant (Trolox) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare dilutions of the test compound.
-
-
Assay Protocol:
-
In a 96-well black microplate, add the fluorescent probe and the test compound or Trolox standard.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
-
Measurement and Calculation:
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.
-
The antioxidant capacity is determined by calculating the net area under the curve (AUC) of the sample compared to the blank.
-
The results are expressed as Trolox Equivalents (TE), calculated from a standard curve of Trolox.[13][14][15]
-
References
- 1. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 5. Oxygen radical absorbance capacity - Wikipedia [en.wikipedia.org]
- 6. Trolox - Wikipedia [en.wikipedia.org]
- 7. dpph assay ic50: Topics by Science.gov [science.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determining Antioxidant Potential Using An Oxygen Radical Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. caymanchem.com [caymanchem.com]
Independent Replication and Comparative Analysis of the Anti-Cancer Properties of Chroman Derivatives Related to 2-Ethyl-2,7,8-trimethylchroman-6-ol
For Researchers, Scientists, and Drug Development Professionals
Comparative Anti-Cancer Activity of Chroman Derivatives
The anti-proliferative effects of various chroman derivatives have been evaluated across multiple cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values, providing a quantitative comparison of their potency.
| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| gamma-Tocopherol | MDA-MB-435 (Breast Cancer) | Colony formation inhibited | [1] |
| MCF-7 (Breast Cancer) | Apoptosis induced | [1] | |
| 66cl-4 (Murine Mammary Cancer) | Apoptosis induced | [1] | |
| Compound 6i (a chroman derivative) | MCF-7 (Breast Cancer) | GI50 = 34.7 | [2][3] |
| 3-Benzylidene chroman-4-one analogs | MCF-7 (Breast Cancer) | Increased sub-G0/G1 population | [4] |
| Chromene derivative 2 | HT-29 (Colon Cancer) | Higher activity than doxorubicin | [5] |
| Chromene derivative 5 | HepG-2 (Liver Cancer) | Higher activity than doxorubicin | [5] |
| α-Tocopheryl succinate (α-TS) | Various cancer cell lines | Potent inducer of apoptosis | [6] |
| α-Tocopheryloxyacetic acid (α-TEA) | Various cancer cell lines | Potent inducer of apoptosis | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the research of anti-cancer properties of chroman derivatives.
Cell Viability and Proliferation Assays (e.g., MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., chroman derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control.
Apoptosis Assays (e.g., Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compound at a specific concentration for a defined period.
-
Cell Harvesting: Adherent cells are harvested by trypsinization, and both adherent and floating cells are collected by centrifugation.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Signaling Pathways and Experimental Workflows
The anti-cancer activity of chroman derivatives, particularly Vitamin E analogs, has been linked to the modulation of several key signaling pathways involved in cell survival and apoptosis.
Proposed Anti-Cancer Signaling Pathway of Tocopherols
Caption: Proposed mechanism of γ-Tocopherol induced apoptosis.
General Experimental Workflow for In Vitro Anti-Cancer Screening
References
- 1. In vitro and in vivo evaluation of anticancer actions of natural and synthetic vitamin E forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Ethyl-2,7,8-trimethylchroman-6-ol
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Ethyl-2,7,8-trimethylchroman-6-ol, ensuring compliance with general laboratory safety standards.
Chemical Waste Profile
When a specific Safety Data Sheet (SDS) is unavailable for a compound like this compound, it is imperative to treat it as a potentially hazardous substance. The disposal plan should be formulated based on the general principles of chemical waste management. Below is a table summarizing common laboratory chemical waste streams, which helps in the segregation and proper disposal of chemical waste.
| Waste Category | Description | Examples | Disposal Consideration |
| Halogenated Solvents | Organic solvents containing halogen atoms (F, Cl, Br, I). | Dichloromethane, Chloroform, Perchloroethylene | Collect separately for specialized incineration. |
| Non-Halogenated Solvents | Organic solvents that do not contain halogen atoms. | Ethanol, Acetone, Hexane, Toluene | Often recycled or used as fuel. |
| Corrosive Waste (Acids) | Aqueous solutions with a pH less than or equal to 2.[1] | Hydrochloric Acid, Sulfuric Acid | Neutralize before disposal or collect for hazardous waste pickup. |
| Corrosive Waste (Bases) | Aqueous solutions with a pH greater than or equal to 12.5.[1] | Sodium Hydroxide, Potassium Hydroxide | Neutralize before disposal or collect for hazardous waste pickup. |
| Reactive Waste | Substances that are unstable, react violently with water, or can generate toxic gases.[1] | Sodium metal, Potassium cyanide, Picric acid | Requires specialized handling and disposal procedures. |
| Toxic Waste | Chemicals that are harmful if ingested, inhaled, or absorbed through the skin. | Heavy metal salts, Cyanides, Osmium tetroxide | Must be collected as hazardous waste. |
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for 2-Ethyl-2,7,8-trimethylchroman-6-ol (gamma-Tocopherol)
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 2-Ethyl-2,7,8-trimethylchroman-6-ol, a form of gamma-Tocopherol. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE and safety protocols.
| Category | Requirement | Justification |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and potential irritation[1][2]. |
| Skin and Body | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if aerosols are generated. | Minimizes inhalation of vapors or mists[2]. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | Prevents accidental ingestion and contamination[3]. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial to prevent accidents and exposure. The following workflow outlines the necessary steps for safe handling from receipt to disposal.
Hazard Information and First Aid
It is imperative to be aware of the potential hazards associated with this compound and the appropriate first aid measures.
| Hazard | Description | First Aid Measures |
| Skin Irritation | May cause skin irritation upon contact[1][2]. | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention[2]. |
| Eye Irritation | May cause serious eye irritation[2]. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2]. |
| Inhalation | May cause respiratory irritation[2]. | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[2]. |
| Ingestion | Harmful if swallowed[3]. | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[3]. |
| Flammability | Combustible liquid. Keep away from heat, sparks, and open flames[4][5]. | Use an appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam for small fires. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Chemical Disposal:
-
Dispose of the chemical in accordance with all applicable local, state, and federal regulations.
-
It is recommended to use a licensed professional waste disposal service to dispose of this material.
Contaminated PPE and Materials:
-
Contaminated gloves, lab coats, and absorbent materials should be collected in a designated, sealed container.
-
Dispose of contaminated materials as hazardous waste in accordance with institutional and regulatory guidelines.
Container Disposal:
-
Do not reuse empty containers.
-
Triple rinse the container with a suitable solvent.
-
Dispose of the rinsed container in accordance with local regulations, which may include recycling or hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
